4-Acetoxyphenylboronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4-acetyloxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO4/c1-6(10)13-8-4-2-7(3-5-8)9(11)12/h2-5,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VILXJXDXZGKJLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC(=O)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90657300 | |
| Record name | [4-(Acetyloxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177490-82-3 | |
| Record name | [4-(Acetyloxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90657300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Acetoxybenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Acetoxyphenylboronic Acid: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth examination of the chemical properties, synthesis, and applications of 4-Acetoxyphenylboronic acid, a versatile building block in modern organic synthesis and medicinal chemistry.
Introduction
This compound, also known as 4-acetoxybenzeneboronic acid, is a derivative of phenylboronic acid that has garnered significant attention in the fields of organic synthesis and drug discovery. Its utility primarily stems from its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds. This reaction is a cornerstone in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1] The presence of the acetoxy group provides a handle for further functionalization and can influence the compound's solubility and electronic properties. This guide provides a detailed overview of the chemical properties, synthesis, and key applications of this compound for researchers and professionals in drug development.
Chemical and Physical Properties
This compound is a white to off-white solid at room temperature. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 177490-82-3 | --INVALID-LINK-- |
| Molecular Formula | C₈H₉BO₄ | --INVALID-LINK-- |
| Molecular Weight | 179.97 g/mol | --INVALID-LINK-- |
| Melting Point | 220-224 °C | --INVALID-LINK-- |
| Boiling Point (Predicted) | 339.9 ± 44.0 °C | --INVALID-LINK-- |
| Density (Predicted) | 1.25 ± 0.1 g/cm³ | --INVALID-LINK-- |
| pKa (Predicted) | 8.42 ± 0.17 | --INVALID-LINK-- |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Storage | Store at -20°C | --INVALID-LINK-- |
Synthesis
A common and practical method for the synthesis of this compound involves the acetylation of commercially available 4-Hydroxyphenylboronic acid.
Experimental Protocol: Acetylation of 4-Hydroxyphenylboronic Acid
Materials:
-
4-Hydroxyphenylboronic acid
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask, dissolve 4-Hydroxyphenylboronic acid (1.0 eq) in a minimal amount of pyridine and dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an ethyl acetate/hexane mixture or by column chromatography on silica gel to afford this compound.
Caption: Synthetic workflow for this compound.
Spectroscopic Data
¹H NMR (Proton NMR):
-
Aromatic Protons: The protons on the phenyl ring are expected to appear as two doublets in the range of 7.0-8.0 ppm. The protons ortho to the boronic acid group will be further downfield than the protons ortho to the acetoxy group.
-
Acetyl Protons: The methyl protons of the acetoxy group will appear as a singlet around 2.3 ppm.
-
Boronic Acid Proton: The acidic protons of the boronic acid group often appear as a broad singlet and its chemical shift can vary depending on the solvent and concentration.
¹³C NMR (Carbon-13 NMR):
-
Carbonyl Carbon: The carbonyl carbon of the acetoxy group is expected to be in the range of 168-172 ppm.
-
Aromatic Carbons: The aromatic carbons will appear in the region of 120-155 ppm. The carbon attached to the boron atom (ipso-carbon) may show a broad signal or may not be observed due to quadrupolar relaxation.
-
Methyl Carbon: The methyl carbon of the acetoxy group will be observed around 21 ppm.
Solubility
Specific quantitative solubility data for this compound in various organic solvents is not extensively documented in publicly available literature. However, based on the solubility of similar phenylboronic acid derivatives, a qualitative solubility profile can be inferred. It is expected to be soluble in polar organic solvents such as methanol, ethanol, acetone, and tetrahydrofuran (THF), and sparingly soluble in nonpolar solvents like hexane.
Applications in Organic Synthesis
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of biaryl structures, which are prevalent in many biologically active molecules.
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Halide
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, or DMF/water mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.2 eq), the aryl halide (1.0 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC/MS).
-
After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
An In-depth Technical Guide to the Synthesis and Characterization of 4-Acetoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4-acetoxyphenylboronic acid, a valuable building block in organic synthesis and medicinal chemistry. This document details the experimental protocols for its preparation from commercially available starting materials and outlines the analytical techniques used to confirm its structure and purity. The information presented is intended to support researchers in the fields of synthetic chemistry, drug discovery, and materials science.
Introduction
This compound is a versatile bifunctional molecule that incorporates both a boronic acid moiety and an acetoxy group. The boronic acid functionality makes it a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which is a cornerstone of modern carbon-carbon bond formation. The acetoxy group can serve as a protected phenol, which can be deprotected to reveal a hydroxyl group for further functionalization, or it can be utilized for its electronic properties in various applications. These features make this compound a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and advanced materials.
Synthesis of this compound
The synthesis of this compound is typically achieved in a two-step process starting from the readily available 4-bromophenol. The first step involves the conversion of 4-bromophenol to 4-hydroxyphenylboronic acid, which is then acetylated in the second step to yield the final product.
Step 1: Synthesis of 4-Hydroxyphenylboronic Acid
A common method for the synthesis of 4-hydroxyphenylboronic acid from 4-bromophenol involves the formation of a Grignard reagent followed by reaction with a trialkyl borate and subsequent acidic workup. To prevent the acidic phenolic proton from interfering with the Grignard reagent formation, the hydroxyl group is first protected, for example, as a tert-butyldimethylsilyl (TBDMS) ether.
Experimental Protocol:
-
Protection of 4-bromophenol: To a solution of 4-bromophenol and a slight molar excess of tert-butyldimethylchlorosilane in an anhydrous aprotic solvent such as dimethylformamide (DMF), a base like triethylamine and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) are added. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction is then worked up by adding water and extracting the product with a nonpolar solvent like petroleum ether. The organic layer is washed to neutrality and the solvent evaporated to yield 1-bromo-4-((tert-butyldimethylsilyl)oxy)benzene.
-
Formation of Grignard Reagent and Borylation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings and a crystal of iodine are placed in anhydrous tetrahydrofuran (THF). A solution of the protected 4-bromophenol in anhydrous THF is added dropwise to initiate the Grignard reaction. Once the Grignard reagent has formed, the reaction mixture is cooled to a low temperature (e.g., -65 °C). A solution of trimethyl borate in anhydrous THF is then added dropwise, maintaining the low temperature.
-
Hydrolysis and Deprotection: After the addition is complete, the reaction is allowed to warm to a slightly higher temperature (e.g., -30 °C) and then quenched by the addition of concentrated hydrochloric acid to a pH of 1. This step hydrolyzes the borate ester and removes the TBDMS protecting group. The product, 4-hydroxyphenylboronic acid, is then extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization. A typical yield for this multi-step process is around 68%[1].
Step 2: Acetylation of 4-Hydroxyphenylboronic Acid to this compound
The final step is the acetylation of the phenolic hydroxyl group of 4-hydroxyphenylboronic acid. This is a standard esterification reaction.
Experimental Protocol:
-
Reaction Setup: 4-Hydroxyphenylboronic acid is dissolved in a suitable solvent, typically anhydrous pyridine, which also acts as a base to neutralize the acetic acid byproduct.
-
Acetylation: Acetic anhydride (in slight excess) is added dropwise to the solution, usually at 0 °C to control the initial exothermic reaction. The reaction mixture is then stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Purification: Once the reaction is complete, the excess acetic anhydride is quenched by the addition of methanol. The solvent is then removed under reduced pressure. The residue is dissolved in an organic solvent like ethyl acetate and washed successively with a dilute acid (e.g., 1 M HCl) to remove pyridine, water, and saturated sodium bicarbonate solution to remove any remaining acetic acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude this compound can be purified by recrystallization or column chromatography to yield a white to off-white solid.
Synthesis Workflow Diagram
Caption: Workflow for the two-step synthesis of this compound.
Characterization Data
The identity and purity of the synthesized this compound are confirmed by various analytical techniques, including melting point determination, nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, and mass spectrometry (MS).
Physical Properties
| Property | Value | Reference |
| Appearance | White to off-white solid | |
| Melting Point | 224 °C | [Commercial Supplier Data] |
| Molecular Formula | C8H9BO4 | |
| Molecular Weight | 180.0 g/mol | |
| Purity | >97% | [Commercial Supplier Data] |
Spectroscopic Data
1H Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0 | d | 2H | Ar-H ortho to -B(OH)2 |
| ~7.2 | d | 2H | Ar-H meta to -B(OH)2 |
| ~2.3 | s | 3H | -OCOCH3 |
| ~8.2 (broad s) | 2H | -B(OH )2 |
Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The protons of the boronic acid group are often broad and may exchange with residual water in the solvent.
13C Nuclear Magnetic Resonance (NMR) Spectroscopy
The 13C NMR spectrum provides information about the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~169 | C =O (ester) |
| ~153 | Ar-C -O |
| ~135 | Ar-C -B |
| ~129 | Ar-C H |
| ~122 | Ar-C H |
| ~21 | -OCOCH 3 |
Note: The carbon attached to the boron atom may show a broad signal or may not be observed due to quadrupolar relaxation.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum reveals the presence of specific functional groups based on their vibrational frequencies.
| Wavenumber (cm-1) | Intensity | Assignment |
| ~3300 (broad) | Strong | O-H stretch (boronic acid) |
| ~1750 | Strong | C=O stretch (ester) |
| ~1600, ~1500 | Medium | C=C stretch (aromatic ring) |
| ~1370 | Medium | B-O stretch |
| ~1200 | Strong | C-O stretch (ester) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight. Boronic acids can be challenging for mass spectrometry as they have a tendency to form cyclic trimers (boroxines) through dehydration.
-
Expected Molecular Ion (M+H)+: m/z 181.06
-
Expected Molecular Ion (M-H)-: m/z 179.05
Characterization Workflow Diagram
Caption: Workflow for the characterization of synthesized this compound.
Applications in Research and Drug Development
This compound is a valuable tool for researchers and drug development professionals. Its primary application lies in its use as a building block in Suzuki-Miyaura cross-coupling reactions to synthesize a wide array of biaryl and substituted aromatic compounds. These structural motifs are prevalent in many biologically active molecules and approved drugs. The ability to deprotect the acetoxy group to a phenol provides a handle for further chemical modifications, allowing for the generation of diverse compound libraries for screening and lead optimization in drug discovery programs. Furthermore, boronic acids themselves have emerged as important pharmacophores, with several boronic acid-containing drugs approved for clinical use.
Signaling Pathway Diagram (Illustrative Example of Application)
The following diagram illustrates a hypothetical signaling pathway where a drug candidate, synthesized using this compound as a key intermediate, inhibits a critical kinase.
Caption: Illustrative signaling pathway showing the inhibitory action of a drug candidate.
Conclusion
This technical guide provides a detailed overview of the synthesis and characterization of this compound. The experimental protocols are based on established chemical transformations, and the characterization data provide a benchmark for researchers to verify the identity and purity of their synthesized material. The versatility of this compound makes it a valuable asset in the pursuit of novel molecules with potential applications in medicine and materials science.
References
An In-depth Technical Guide to 4-Acetoxyphenylboronic Acid (CAS 177490-82-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetoxyphenylboronic acid, registered under CAS number 177490-82-3, is a versatile synthetic building block with significant applications in organic chemistry and drug discovery. As a derivative of phenylboronic acid, it plays a crucial role in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.[1] Its unique structural features, including the presence of an acetoxy group, also make it a compound of interest for the development of novel therapeutic agents and advanced materials. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, general experimental protocols for its handling and use, and insights into its potential biological activities.
Core Physical and Chemical Data
The fundamental physical and chemical properties of this compound are summarized below, providing essential information for its application in a laboratory setting.
Table 1: Chemical Identifiers
| Identifier | Value |
| CAS Number | 177490-82-3 |
| IUPAC Name | (4-acetoxyphenyl)boronic acid |
| Molecular Formula | C₈H₉BO₄ |
| SMILES | CC(=O)OC1=CC=C(C=C1)B(O)O |
| InChI Key | VILXJXDXZGKJLU-UHFFFAOYSA-N |
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
| Molecular Weight | 179.97 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 224 °C | [1] |
| Boiling Point | 339.9 °C at 760 mmHg (Predicted) | |
| Density | 1.25 g/cm³ (Predicted) | |
| pKa | 8.42 ± 0.17 (Predicted) | |
| Solubility | Soluble in organic solvents such as methanol and chloroform. | |
| Storage Conditions | Store at 2-8 °C in an inert atmosphere. | [1] |
Experimental Protocols
Synthesis: Acetylation of 4-Hydroxyphenylboronic Acid (General Procedure)
A common method for the preparation of this compound is the acetylation of commercially available 4-hydroxyphenylboronic acid.
Materials:
-
4-Hydroxyphenylboronic acid
-
Acetic anhydride
-
Pyridine or another suitable base
-
Anhydrous dichloromethane (DCM) or a similar aprotic solvent
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve 4-hydroxyphenylboronic acid in anhydrous DCM.
-
Cool the solution in an ice bath with continuous stirring.
-
Slowly add pyridine to the solution, followed by the dropwise addition of acetic anhydride.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification: Recrystallization (General Procedure)
Purification of aryl boronic acids can often be achieved through recrystallization. The choice of solvent is critical and may require some experimentation.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., a mixture of ethyl acetate and hexane, or hot water)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the crude product in a minimal amount of a suitable hot solvent in an Erlenmeyer flask.
-
If the solution is colored, activated charcoal can be added and the solution heated briefly before hot filtration to remove the charcoal.
-
Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
Characterization
Standard analytical techniques are employed to confirm the identity and purity of the synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the chemical structure. For a similar compound, 4-(methoxycarbonyl)phenylboronic acid, characteristic proton signals appear in the aromatic region, along with a singlet for the methyl protons.[2] For this compound, one would expect to see signals corresponding to the aromatic protons and a singlet for the acetyl methyl protons.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can identify the functional groups present in the molecule. Characteristic peaks for boronic acids include a broad O-H stretch and B-O stretching vibrations. The spectrum would also show a characteristic C=O stretch from the acetate group.
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.
Applications in Research and Development
Suzuki-Miyaura Cross-Coupling Reactions
This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[1] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.
Experimental Workflow for a Typical Suzuki-Miyaura Coupling:
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Drug Development and Biological Applications
The boronic acid moiety is a key pharmacophore in several approved drugs and is an active area of research in medicinal chemistry. Arylboronic acids are known to act as inhibitors of serine proteases, forming a covalent but reversible bond with the catalytic serine residue in the enzyme's active site.[3][4][5] This inhibitory activity makes them attractive candidates for the development of drugs targeting various diseases.
While specific studies on the biological activity of this compound are limited, research on the parent compound, phenylboronic acid, has shown that it can inhibit key signaling pathways involved in cancer cell migration.[6]
Potential Signaling Pathway Involvement
Disclaimer: The following signaling pathway diagram illustrates the general mechanism of Rho GTPase signaling, which is known to be inhibited by phenylboronic acid in cancer cells.[6] There is currently no direct experimental evidence to confirm that this compound specifically modulates this pathway. This diagram is provided for illustrative purposes based on the activity of the parent compound.
Studies on phenylboronic acid have demonstrated its ability to decrease the activity of RhoA, Rac1, and Cdc42 in metastatic prostate cancer cells.[6] These small GTPases are crucial regulators of the actin cytoskeleton and are often dysregulated in cancer, promoting cell migration and invasion. Inhibition of these pathways can lead to a reduction in cancer cell motility.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4-(METHOXYCARBONYL)PHENYLBORONIC ACID(99768-12-4) 1H NMR spectrum [chemicalbook.com]
- 3. Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Serine Proteases by Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 4-Acetoxyphenylboronic Acid: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the solubility characteristics of 4-Acetoxyphenylboronic acid, a key reagent in organic synthesis, particularly in the realm of drug discovery and development. While specific quantitative solubility data for this compound is not extensively available in public literature, this document offers a comprehensive framework for understanding its solubility profile by presenting data from structurally analogous compounds, namely phenylboronic acid and its substituted derivatives. Furthermore, detailed experimental protocols for determining solubility are provided, alongside a visualization of a critical application workflow. This guide is intended for researchers, scientists, and drug development professionals to facilitate the effective use of this compound in their work.
Understanding Solubility: An Overview
The solubility of a compound in a given solvent is a critical parameter that influences reaction kinetics, purification strategies, and formulation development. For arylboronic acids like this compound, solubility is governed by a combination of factors including the polarity of the solvent, the nature of substituents on the phenyl ring, and the potential for hydrogen bonding. The acetoxy group in the para position is expected to influence the polarity and hydrogen bonding capabilities of the molecule, thereby affecting its solubility profile compared to the parent phenylboronic acid.
Quantitative Solubility Data of Structurally Related Phenylboronic Acids
To provide a predictive framework for the solubility of this compound, the following tables summarize the experimentally determined mole fraction solubility of phenylboronic acid and its isomers of isobutoxyphenylboronic acid in a range of common organic solvents at various temperatures. This data can serve as a valuable proxy for estimating the solubility behavior of this compound.
Table 1: Mole Fraction Solubility (x) of Phenylboronic Acid in Various Organic Solvents
| Solvent | Temperature (K) | Mole Fraction (x) |
| Chloroform | 293.15 | 0.035 |
| 303.15 | 0.058 | |
| 313.15 | 0.092 | |
| 323.15 | 0.140 | |
| 3-Pentanone | 293.15 | 0.110 |
| 303.15 | 0.155 | |
| 313.15 | 0.215 | |
| 323.15 | 0.290 | |
| Acetone | 293.15 | 0.130 |
| 303.15 | 0.180 | |
| 313.15 | 0.245 | |
| 323.15 | 0.330 | |
| Dipropyl Ether | 293.15 | 0.015 |
| 303.15 | 0.025 | |
| 313.15 | 0.040 | |
| 323.15 | 0.062 | |
| Methylcyclohexane | 293.15 | 0.0004 |
| 303.15 | 0.0007 | |
| 313.15 | 0.0012 | |
| 323.15 | 0.0020 |
Table 2: Mole Fraction Solubility (x) of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents [1]
| Solvent | Temperature (K) | ortho-Isobutoxyphenylboronic Acid (x) | meta-Isobutoxyphenylboronic Acid (x) | para-Isobutoxyphenylboronic Acid (x) |
| Chloroform | 293.15 | 0.045 | 0.008 | 0.006 |
| 303.15 | 0.075 | 0.014 | 0.011 | |
| 313.15 | 0.120 | 0.024 | 0.019 | |
| 323.15 | 0.185 | 0.041 | 0.032 | |
| 3-Pentanone | 293.15 | 0.135 | 0.028 | 0.022 |
| 303.15 | 0.190 | 0.045 | 0.036 | |
| 313.15 | 0.260 | 0.070 | 0.057 | |
| 323.15 | 0.350 | 0.105 | 0.088 | |
| Acetone | 293.15 | 0.150 | 0.040 | 0.032 |
| 303.15 | 0.210 | 0.062 | 0.051 | |
| 313.15 | 0.285 | 0.092 | 0.075 | |
| 323.15 | 0.370 | 0.130 | 0.108 | |
| Dipropyl Ether | 293.15 | 0.020 | 0.003 | 0.002 |
| 303.15 | 0.032 | 0.005 | 0.004 | |
| 313.15 | 0.050 | 0.008 | 0.007 | |
| 323.15 | 0.075 | 0.013 | 0.011 | |
| Methylcyclohexane | 293.15 | 0.0008 | 0.0001 | 0.0001 |
| 303.15 | 0.0014 | 0.0002 | 0.0002 | |
| 313.15 | 0.0024 | 0.0004 | 0.0003 | |
| 323.15 | 0.0040 | 0.0007 | 0.0005 |
Experimental Protocols for Solubility Determination
For researchers wishing to determine the precise solubility of this compound in their specific solvent systems, the following established experimental protocols are recommended.
Dynamic (Turbidity) Method
This method is based on the principle of observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating, marked by the disappearance of turbidity.[2][3][4]
Materials and Equipment:
-
This compound
-
Selected organic solvent(s)
-
Jacketed glass vessel with a magnetic stirrer
-
Circulating thermostat bath
-
Calibrated thermometer or temperature probe
-
Luminance probe or a laser beam and a photodetector
-
Analytical balance
Procedure:
-
Sample Preparation: Accurately weigh a known amount of this compound and the chosen organic solvent into the jacketed glass vessel to create a biphasic mixture of a specific composition.
-
Heating and Observation: Place the vessel in the thermostat bath and commence stirring. The temperature of the bath is then slowly and constantly increased (e.g., at a rate of 0.2-0.5 K/min).
-
Turbidity Measurement: The turbidity of the solution is continuously monitored using a luminance probe or by observing the scattering of a laser beam passing through the solution.
-
Determination of Dissolution Temperature: The temperature at which the last solid particles disappear and the solution becomes clear is recorded as the solubility temperature for that specific composition.
-
Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).
Shake-Flask Method
The shake-flask method is a classic and reliable technique for determining the thermodynamic solubility of a compound.[5][6][7][8]
Materials and Equipment:
-
This compound
-
Selected organic solvent(s)
-
Vials with tight-fitting caps
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)
-
Analytical balance
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. To ensure complete removal of undissolved solid, centrifuge the vials or filter the supernatant through a suitable membrane filter (e.g., 0.45 µm).
-
Quantification: Carefully take an aliquot of the clear, saturated supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analysis: Analyze the diluted sample using a calibrated analytical method (e.g., HPLC-UV) to determine the concentration of this compound. This concentration represents the thermodynamic solubility.
Application in Suzuki-Miyaura Cross-Coupling Reactions
This compound is a vital building block in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryls, which are common motifs in pharmaceuticals. The general workflow of this reaction is depicted below.
The catalytic cycle begins with the oxidative addition of an aryl or vinyl halide to a palladium(0) catalyst.[9][10] This is followed by transmetalation with the boronic acid in the presence of a base. The final step is reductive elimination, which forms the desired carbon-carbon bond and regenerates the palladium(0) catalyst, allowing the cycle to continue.[9][10] The choice of solvent is critical for the success of the Suzuki-Miyaura reaction, as it must solubilize the reactants and facilitate the catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. enamine.net [enamine.net]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. bioassaysys.com [bioassaysys.com]
- 9. Yoneda Labs [yonedalabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
The Advent and Ascendance of 4-Acetoxyphenylboronic Acid: A Technical Guide
An In-depth Exploration of the Discovery, Synthesis, and Applications of a Key Building Block in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetoxyphenylboronic acid, a white to off-white crystalline powder, has emerged as a cornerstone in the edifice of modern organic synthesis and medicinal chemistry.[1] Its strategic combination of a reactive boronic acid moiety and a protected phenol offers chemists a versatile tool for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the discovery, historical context, synthesis, and diverse applications of this invaluable reagent, with a particular focus on its role in the development of novel therapeutics.
While the precise moment of its first synthesis is not readily apparent in seminal, widely-cited literature, the emergence of this compound is intrinsically linked to the broader development of arylboronic acids and the transformative impact of the Suzuki-Miyaura cross-coupling reaction. The pioneering work on organoboranes, leading to the development of this powerful carbon-carbon bond-forming methodology, created the demand for a diverse palette of functionalized boronic acids, including the subject of this guide.
Physicochemical Properties and Data
A thorough understanding of the physical and chemical properties of this compound is paramount for its effective use in research and development. The key data for this compound are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 177490-82-3 | [2] |
| Molecular Formula | C₈H₉BO₄ | [2] |
| Molecular Weight | 179.97 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 224 °C (literature) | [1] |
| Purity | ≥97% | [2] |
The Genesis of a Reagent: Synthesis of this compound
The synthesis of this compound can be approached through several strategic pathways, primarily leveraging the well-established methodologies for the formation of aryl-boron bonds. The two most prominent methods are the Miyaura borylation of an aryl halide and the lithiation-borylation of an aryl halide.
Method 1: Miyaura Borylation of 4-Bromophenyl Acetate
The Miyaura borylation is a palladium-catalyzed cross-coupling reaction between an aryl halide and a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).[3][4] This method is favored for its mild reaction conditions and broad functional group tolerance.[3]
Experimental Protocol:
A detailed experimental protocol for the Miyaura borylation of 4-bromophenyl acetate is as follows:
-
Materials:
-
4-Bromophenyl acetate
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium acetate (KOAc) or another suitable base
-
Anhydrous 1,4-dioxane or another suitable aprotic solvent
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromophenyl acetate (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), and potassium acetate (2.0 equiv).
-
Add the palladium catalyst, such as a pre-catalyst or a combination of a palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and a ligand (e.g., PPh₃, 4-10 mol%).
-
Add anhydrous 1,4-dioxane to the flask.
-
Heat the reaction mixture at 80-100 °C with stirring for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting boronate ester can often be used directly in subsequent reactions or hydrolyzed to the boronic acid by treatment with an aqueous acid. For hydrolysis, the crude ester is dissolved in a suitable solvent (e.g., acetone or THF) and treated with an aqueous solution of a strong acid (e.g., HCl) with stirring until the deprotection is complete.
-
The this compound is then isolated by extraction and purified by recrystallization or column chromatography.
-
Quantitative Data for Miyaura Borylation (Representative):
| Reactant/Product | Molar Equiv. | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromophenyl acetate | 1.0 | 3% PdCl₂(dppf) | DMSO | 80 | 16 | 70-85 |
| Bis(pinacolato)diboron | 1.1 | |||||
| Potassium acetate | 2.5 |
Note: Yields are highly dependent on the specific catalyst, ligand, base, and reaction conditions used and should be optimized for each specific application.
Method 2: Lithiation-Borylation of 4-Bromophenyl Acetate
An alternative route involves the formation of an organolithium reagent from an aryl halide, followed by quenching with a borate ester. This method is powerful but requires strictly anhydrous conditions and low temperatures to manage the reactivity of the organolithium intermediate.[5]
Experimental Protocol:
A general protocol for the lithiation-borylation of 4-bromophenyl acetate is as follows:
-
Materials:
-
4-Bromophenyl acetate
-
n-Butyllithium (n-BuLi) or another strong organolithium base
-
Triisopropyl borate or trimethyl borate
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
-
Procedure:
-
Dissolve 4-bromophenyl acetate (1.0 equiv) in anhydrous THF in a flame-dried Schlenk flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.0-1.1 equiv) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 30-60 minutes at this temperature.
-
To the resulting aryllithium species, add triisopropyl borate (1.2-1.5 equiv) dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of an aqueous solution of a weak acid (e.g., saturated ammonium chloride) or dilute hydrochloric acid.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude this compound by recrystallization or column chromatography.
-
Quantitative Data for Lithiation-Borylation (Representative):
| Reactant/Product | Molar Equiv. | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromophenyl acetate | 1.0 | THF | -78 to RT | 2-3 | 60-75 |
| n-Butyllithium | 1.1 | ||||
| Triisopropyl borate | 1.2 |
Note: Yields can be variable and are sensitive to the reaction conditions, particularly temperature control and the purity of the reagents and solvents.
Key Applications in Research and Development
This compound is a versatile building block with a wide range of applications, primarily centered around its participation in palladium-catalyzed cross-coupling reactions.[1]
Suzuki-Miyaura Cross-Coupling Reactions
The paramount application of this compound is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[1][6] This reaction forms a carbon-carbon bond between the phenyl ring of the boronic acid and an sp²-hybridized carbon of an organic halide or triflate. The acetoxy group can be retained in the final product or deprotected to reveal a phenol, providing a handle for further functionalization. This strategy is extensively used in the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals and agrochemicals.[1]
Drug Discovery and Development
The boronic acid functional group has gained significant attention in medicinal chemistry due to its ability to form reversible covalent bonds with diols, a feature present in many biological molecules.[1] This property makes boronic acid derivatives, including this compound, attractive candidates for the design of enzyme inhibitors and targeted drug delivery systems. The acetoxy group can serve as a prodrug moiety, which is cleaved in vivo to release the active phenolic compound.
Material Science and Chemical Sensors
Beyond pharmaceuticals, this compound and its derivatives are utilized in the development of advanced materials such as polymers and hydrogels.[1] The ability of the boronic acid group to interact with diols is also harnessed in the design of chemical sensors for the detection of saccharides and other biologically important molecules.[1]
Conclusion
This compound stands as a testament to the enabling power of synthetic methodology in advancing scientific discovery. While its specific origins are intertwined with the broader history of organoboron chemistry, its impact is clear and continues to grow. Its versatility as a synthetic intermediate, particularly in the robust and reliable Suzuki-Miyaura cross-coupling, has cemented its place in the toolbox of organic chemists. As research in drug discovery, materials science, and diagnostics continues to push the boundaries of molecular design, the demand for and applications of this compound are poised for continued expansion, ensuring its relevance for years to come.
References
A Guide to Suzuki-Miyaura Cross-Coupling Reactions: Mechanism, Optimization, and Application in Drug Development
A comprehensive overview of the Suzuki-Miyaura reaction, a cornerstone of modern synthetic chemistry. This document details the reaction's core mechanism, provides insights into component selection and optimization, and highlights its critical role in the pharmaceutical industry. It is intended for researchers, chemists, and professionals in drug development seeking a deeper technical understanding of this powerful synthetic tool.
Introduction: A Nobel-Winning Transformation
The Suzuki-Miyaura cross-coupling reaction, first reported by Akira Suzuki and Norio Miyaura in 1979, is a palladium-catalyzed reaction that forms a carbon-carbon (C-C) bond between an organoboron compound and an organic halide or pseudohalide.[1][2] Its discovery was a landmark achievement in organic synthesis, recognized with the 2010 Nobel Prize in Chemistry, shared by Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings.[3][4]
The reaction's prominence in both academic and industrial settings, particularly in pharmaceutical synthesis, stems from several key advantages[1][5][6]:
-
Mild Reaction Conditions: The reaction proceeds under relatively gentle conditions, preserving delicate functional groups within complex molecules.[1]
-
High Functional Group Tolerance: It is compatible with a wide array of functional groups, minimizing the need for extensive protecting group strategies.[6]
-
Reagent Stability and Low Toxicity: The organoboron reagents (boronic acids and esters) are typically stable in air and water, commercially available, and exhibit low toxicity compared to other organometallic reagents like those used in Stille (organotin) or Negishi (organozinc) couplings.[1][7]
-
Green Chemistry Profile: The ability to run the reaction in aqueous or mixed aqueous/organic solvents and the low toxicity of the boron-containing byproducts make it an environmentally favorable method.[5][8]
These features have established the Suzuki-Miyaura coupling as an indispensable tool for constructing complex molecular architectures, including the synthesis of biaryls, poly-olefins, and styrenes, which are common motifs in active pharmaceutical ingredients (APIs).[1][9]
The Catalytic Cycle: A Mechanistic Overview
The mechanism of the Suzuki-Miyaura reaction is a well-defined catalytic cycle centered on a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[3] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[7][10]
-
Oxidative Addition: The cycle begins with the active Pd(0) catalyst, typically coordinated to ligands (L). This complex reacts with the organic halide (R¹-X), inserting the palladium atom into the carbon-halogen bond. This step oxidizes the catalyst from Pd(0) to a Pd(II) species, forming a square planar organopalladium(II) complex.[1][7] This is often the rate-determining step of the reaction.[1] The reactivity of the halide follows the general trend: I > OTf > Br >> Cl.[11]
-
Transmetalation: In this key step, the organic group from the organoboron reagent (R²) is transferred to the palladium(II) complex, displacing the halide.[11] This process requires activation of the organoboron compound by a base. The base reacts with the boronic acid (R²-B(OH)₂) to form a more nucleophilic boronate species (e.g., [R²-B(OH)₃]⁻), which then readily transfers its organic moiety to the palladium center.[4]
-
Reductive Elimination: The final step involves the two organic groups (R¹ and R²) coupling together to form the new C-C bond in the desired product (R¹-R²). This process reduces the palladium from Pd(II) back to its Pd(0) state, regenerating the active catalyst which can then re-enter the catalytic cycle.[3][7] The bulkiness of phosphine ligands often facilitates this step.[4]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Core Reaction Components and Optimization
The success and efficiency of a Suzuki-Miyaura coupling depend on the careful selection of several components.[3]
-
Catalyst: Palladium complexes are the most common catalysts.[7] Precursors like Pd(OAc)₂, Pd₂(dba)₃, or Pd(PPh₃)₄ are frequently used.[7] The active Pd(0) species is either used directly or generated in situ from a Pd(II) precatalyst.[3] Nickel catalysts have also emerged as a cost-effective alternative, especially for less reactive aryl chlorides.[7]
-
Ligands: Ligands stabilize the palladium catalyst and modulate its reactivity. Electron-rich and sterically bulky phosphine ligands (e.g., PPh₃, JohnPhos, SPhos) are highly effective as they facilitate both the oxidative addition and reductive elimination steps.[4][7] N-heterocyclic carbenes (NHCs) have also become popular ligands due to their strong electron-donating ability and robustness.[6]
-
Organoboron Reagent: Boronic acids are the most common coupling partners due to their stability and commercial availability.[1] Boronate esters (e.g., pinacol esters) are also widely used, offering different solubility profiles and sometimes enhanced stability.[3]
-
Organic Halide/Pseudohalide: Aryl, vinyl, or alkyl halides (Br, I, Cl) and triflates (OTf) are typical electrophilic partners.[3] The choice of halide affects the rate of oxidative addition.[11]
-
Base: A base is essential for the transmetalation step.[4] Common choices include carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), hydroxides (NaOH), and alkoxides (KOtBu).[3] The strength and type of base can significantly impact the reaction outcome and must be chosen carefully to avoid side reactions, especially with base-sensitive substrates.[12]
-
Solvent: The choice of solvent depends on the solubility of the reactants and the reaction temperature. Common solvents include toluene, dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF).[3] Often, a mixture of an organic solvent and water is used to facilitate the dissolution of the base and the boronate species.[3][10]
Data Presentation: Optimizing Reaction Conditions
The yield of a Suzuki-Miyaura reaction is highly sensitive to the interplay between the catalyst, ligand, base, and solvent. The following tables summarize quantitative data from various studies, illustrating the impact of these components on reaction outcomes.
Table 1: Comparison of Catalysts and Ligands for Coupling Aryl Bromides
| Entry | Aryl Bromide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | 4-Bromoanisole | Phenylboronic acid | Pd₂(dba)₃ (1.0) | SPhos (2.5) | K₃PO₄ | Toluene/H₂O | 100 | 98 |
| 2 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (2.0) | PPh₃ (4.0) | K₂CO₃ | Dioxane/H₂O | 100 | 95 |
| 3 | 2-Bromopyridine | Phenylboronic acid | PdCl₂(dppf) (3.0) | - | Na₂CO₃ | Toluene/H₂O | 85 | 91 |
| 4 | 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ (2.0) | XPhos (4.0) | K₃PO₄ | t-AmylOH | 110 | 97 |
| 5 | 1-Bromo-3,5-bis(trifluoromethyl)benzene | 2-Pyridylboronate | Pd₂(dba)₃ (1.0) | Tri(tert-butyl)phosphine (3.0) | KF | Dioxane | 110 | 82[13] |
Table 2: Effect of Different Bases on Reaction Yield
| Entry | Substrates | Catalyst/Ligand | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Aryl Bromide + Arylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ (2.0) | Dioxane/H₂O | 100 | 92[10] |
| 2 | Aryl Bromide + Arylboronic Acid | Pd(PPh₃)₄ | Cs₂CO₃ (3.0) | THF/H₂O | 40 | 95[10] |
| 3 | Aryl Bromide + Arylboronic Acid | Pd(PPh₃)₄ | K₃PO₄ (2.0) | Toluene | 110 | 98 |
| 4 | Aryl Bromide + 2-Pyridylboronate | Pd₂(dba)₃ / Ligand 1 | KF (3.0) | Dioxane | 110 | 82[13] |
Applications in Drug Discovery and Development
The Suzuki-Miyaura coupling is a workhorse reaction in the pharmaceutical industry, employed in both the initial discovery phase for rapid library synthesis and in the large-scale manufacturing of APIs.[12][14] Its reliability enables medicinal chemists to efficiently explore structure-activity relationships (SAR) by synthesizing numerous analogs.[14]
Many blockbuster drugs are synthesized using this reaction as a key bond-forming step.[14] For example, the synthesis of Losartan , an angiotensin II receptor antagonist for treating high blood pressure, and Abemaciclib , a CDK4/6 inhibitor for breast cancer, both feature a critical Suzuki-Miyaura coupling step.[14] The scalability and cost-effectiveness of the reaction make it suitable for producing pharmaceuticals on multi-kilogram scales.[4]
Detailed Experimental Protocols
The following sections provide representative experimental protocols for a Suzuki-Miyaura coupling reaction.
General Experimental Workflow
A typical workflow involves careful preparation, execution under an inert atmosphere, and purification.
References
- 1. byjus.com [byjus.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. mt.com [mt.com]
- 6. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. ocf.berkeley.edu [ocf.berkeley.edu]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. wwjmrd.com [wwjmrd.com]
- 12. mdpi.com [mdpi.com]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
4-Acetoxyphenylboronic acid for beginners in synthetic chemistry
An In-depth Technical Guide to 4-Acetoxyphenylboronic Acid for Synthetic Chemistry
Introduction
This compound is a versatile boronic acid derivative that serves as a crucial building block in modern organic synthesis.[1] Characterized by a phenyl ring substituted with an acetoxy group, this compound exhibits enhanced reactivity and solubility in various organic solvents.[1] Its primary utility lies in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a fundamental method for the formation of carbon-carbon bonds.[1] Beyond its role in synthetic chemistry, this compound and its derivatives are instrumental in drug development, material science, and the creation of chemical sensors.[1][2] Its stability, ease of handling, and the ability of the boronic acid moiety to form reversible covalent bonds with diols make it a valuable reagent for researchers in both academic and industrial settings.[1]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its proper handling, storage, and application in experimental setups.
| Property | Value | References |
| Molecular Formula | C₈H₉BO₄ | [1][3] |
| Molecular Weight | 179.97 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 224 °C | [1] |
| CAS Number | 177490-82-3 | [1][3] |
| Purity | Typically ≥97% | [3][4] |
| Synonyms | 4-Acetoxybenzeneboronic acid, (4-acetyloxyphenyl)boronic acid | [1][3][4] |
| Storage Conditions | Store at 2 - 8 °C | [1] |
Synthesis of this compound
Aryl boronic acids can be synthesized through various methods, including the reaction of an organolithium or Grignard reagent with a trialkyl borate, or through palladium-catalyzed coupling of an aryl halide with a diboron reagent.[5] A common route to this compound involves the borylation of a corresponding aryl halide.
Experimental Protocol: Synthesis via Miyaura Borylation
This protocol describes the synthesis of this compound from 4-bromophenyl acetate using a palladium-catalyzed borylation reaction.
Materials:
-
4-Bromophenyl acetate
-
Bis(pinacolato)diboron (B₂pin₂)
-
Potassium acetate (KOAc)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
1,4-Dioxane (anhydrous)
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromophenyl acetate (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), and potassium acetate (1.5 equivalents).
-
Add Pd(dppf)Cl₂ (0.03 equivalents) to the flask.
-
Add anhydrous 1,4-dioxane to the flask to achieve a suitable concentration (e.g., 0.5 M with respect to the aryl halide).
-
Heat the reaction mixture to 80-90 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude boronic ester.
-
To hydrolyze the pinacol ester, dissolve the crude product in a suitable solvent mixture (e.g., acetone/water) and add an acid such as 1M HCl. Stir at room temperature until the hydrolysis is complete (monitored by TLC).
-
Extract the product into an organic solvent like ethyl acetate.
-
Dry the organic layer, concentrate under reduced pressure, and purify the resulting solid by recrystallization or column chromatography to yield this compound.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of a C-C bond between an organoboron compound and an organic halide or triflate, catalyzed by a palladium(0) complex.[6][7] this compound is an excellent coupling partner in these reactions. The reaction generally requires a base to activate the boronic acid for transmetalation to the palladium center.[6][7]
Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol provides a general procedure for the coupling of this compound with a generic aryl bromide (e.g., 4-bromoacetophenone).[8]
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (e.g., 4-bromoacetophenone) (1 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)
-
A phosphine ligand (e.g., SPhos or PPh₃) (0.04 equivalents)
-
A base (e.g., potassium carbonate, K₂CO₃, or potassium phosphate, K₃PO₄) (2 equivalents)
-
A solvent system (e.g., toluene/water or dioxane/water)
Procedure:
-
In a reaction vessel, combine the aryl bromide, this compound, and the base.
-
In a separate vial, pre-mix the palladium catalyst (Pd(OAc)₂) and the phosphine ligand in a small amount of the organic solvent to form the active catalyst.
-
Add the solvent system to the main reaction vessel, followed by the catalyst solution.
-
Degas the reaction mixture by bubbling an inert gas (argon or nitrogen) through it for 15-20 minutes.
-
Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously until the starting material is consumed (monitor by TLC or GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water to remove the inorganic salts.
-
Separate the organic layer, dry it over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired biaryl product.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. 4-Acetoxybenzeneboronic acid, 97%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 4-Acetoxyphenylboronic Acid in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetoxyphenylboronic acid is a versatile building block in medicinal chemistry, primarily utilized for the synthesis of complex organic molecules with a wide range of biological activities. Its unique structure, featuring a boronic acid moiety and an acetoxy group, allows for its participation in various chemical reactions, most notably the Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the construction of biaryl and heteroaryl structures that are prevalent in many pharmaceutical agents. Beyond its role as a synthetic intermediate, the boronic acid functional group itself imparts unique properties that can be exploited for targeted drug delivery, the development of biosensors, and the design of enzyme inhibitors. This technical guide provides an in-depth overview of the potential applications of this compound in medicinal chemistry, complete with experimental protocols, quantitative data, and visualizations of key processes.
Core Applications in Medicinal Chemistry
The applications of this compound in medicinal chemistry are diverse, spanning from its fundamental role in organic synthesis to its use in sophisticated biomedical applications.
Suzuki-Miyaura Cross-Coupling Reactions: A Gateway to Bioactive Molecules
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, allowing for the efficient formation of C-C bonds. This compound serves as a key coupling partner in these reactions, enabling the introduction of a (4-acetoxyphenyl) group into a variety of molecular scaffolds. This is particularly valuable in the synthesis of bioactive compounds such as combretastatin analogues, which are known for their potent anticancer properties, and various heterocyclic structures with therapeutic potential. The reaction typically proceeds in the presence of a palladium catalyst and a base.[1][2][3]
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Building Block for Enzyme Inhibitors
The boronic acid moiety is a known pharmacophore that can reversibly inhibit the activity of certain enzymes, particularly serine proteases and metalloproteinases.[4][5][6][7] Derivatives of this compound can be designed to target the active site of these enzymes, leading to the development of novel therapeutic agents for a variety of diseases, including cancer and inflammatory disorders. For example, hydroxamic acid derivatives synthesized from boronic acid precursors have shown significant inhibitory activity against matrix metalloproteinases (MMPs).[4][8]
Targeted Drug Delivery Systems
The ability of boronic acids to form reversible covalent bonds with diols, such as those found on the surface of cells (e.g., sialic acids), makes them attractive for targeted drug delivery applications.[9][10][11][12] Nanoparticles functionalized with this compound can be designed to selectively bind to cancer cells, which often overexpress sialic acid residues. This targeted approach can enhance the delivery of chemotherapeutic agents to the tumor site while minimizing off-target toxicity.
Development of Biosensors and Imaging Agents
The interaction between boronic acids and diols can also be exploited for the development of biosensors and imaging agents.[5][13][14][15][16] For instance, fluorescent probes incorporating a this compound moiety can be designed to exhibit a change in their fluorescence properties upon binding to specific carbohydrates, such as sialic acid. This allows for the sensitive and selective detection of these biomolecules, which can be valuable for disease diagnosis and monitoring.
Quantitative Data Summary
The following tables summarize key quantitative data related to the applications of this compound and its derivatives.
Table 1: Suzuki-Miyaura Cross-Coupling Reaction Yields
| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Base | Solvent | Yield (%) | Reference |
| 4-Chlorocoumarin | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 75 | [1] |
| 4-Bromophenol | 4-Hydroxyphenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Ethanol/Water | 85 | [2] |
| 4-Pyrimidyl Tosylate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Water | 97 | [17] |
Table 2: Enzyme Inhibition Data for Boronic Acid Derivatives
| Inhibitor | Enzyme | IC₅₀ (nM) | Kᵢ (nM) | Reference |
| (S)-10a | MMP-13 | 2.2 | 2.3 | [6] |
| (S)-17b | MMP-13 | - | 1.7 | [6] |
| 10d | MMP-13 | 3.4 | - | [6] |
| Hydroxypyrone Derivative | MMP-12 | 0.117 | - | [7] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
Protocol 1: Synthesis of 4-(4-Hydroxyphenyl)-7-methoxycoumarin via Suzuki-Miyaura Coupling
This protocol is adapted from a general procedure for the synthesis of 4-arylcoumarins.[1][18]
Materials:
-
4-Chloro-7-methoxycoumarin
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add 4-chloro-7-methoxycoumarin (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.03 mmol), and PPh₃ (0.12 mmol).
-
Add K₂CO₃ (2.0 mmol) to the flask.
-
Add a mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Heat the reaction mixture to 80 °C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add 2 M HCl (10 mL) to hydrolyze the acetate group and stir for 1 hour.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Expected Outcome: The desired product, 4-(4-hydroxyphenyl)-7-methoxycoumarin, is obtained as a solid. The yield and characterization data (¹H NMR, ¹³C NMR, HRMS) should be recorded.
Protocol 2: In Vitro Matrix Metalloproteinase (MMP) Inhibition Assay
This protocol is a representative example of how to assess the inhibitory activity of a this compound derivative against an MMP.[5][6]
Materials:
-
Test compound (this compound derivative)
-
Recombinant human MMP (e.g., MMP-13)
-
Fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35)
-
Dimethyl sulfoxide (DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add 50 µL of the diluted test compound solutions to the appropriate wells. Include a vehicle control (assay buffer with DMSO) and a positive control inhibitor.
-
Add 25 µL of the recombinant MMP solution (e.g., 4 nM final concentration) to each well.
-
Incubate the plate at 37 °C for 30 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate solution (e.g., 10 µM final concentration) to each well.
-
Immediately measure the fluorescence intensity (e.g., λex = 325 nm, λem = 395 nm) every minute for 30-60 minutes using a microplate reader.
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of inhibition [(Vcontrol - Vtest) / Vcontrol] x 100 against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
Protocol 3: Preparation of this compound-Functionalized PLGA Nanoparticles
This protocol describes the preparation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles functionalized with this compound for potential targeted drug delivery.[9][10][11][12][19]
Materials:
-
PLGA-COOH (carboxyl-terminated PLGA)
-
3-Aminophenylboronic acid (as a surrogate for a functionalized this compound)
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Dichloromethane (DCM)
-
Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in water)
-
Drug to be encapsulated (e.g., a hydrophobic chemotherapeutic agent)
Procedure:
-
Synthesis of PLGA-boronic acid conjugate: a. Dissolve PLGA-COOH (100 mg) in DCM (5 mL). b. Add EDC (1.2 eq) and NHS (1.2 eq) and stir for 4 hours at room temperature to activate the carboxyl groups. c. In a separate flask, dissolve 3-aminophenylboronic acid (2 eq) in DCM. d. Add the activated PLGA solution dropwise to the aminophenylboronic acid solution and stir overnight at room temperature. e. Precipitate the polymer conjugate by adding cold diethyl ether. f. Wash the precipitate with diethyl ether and dry under vacuum.
-
Nanoparticle Formulation (Emulsion-Solvent Evaporation Method): a. Dissolve the PLGA-boronic acid conjugate (50 mg) and the drug (5 mg) in DCM (2 mL). b. Add this organic phase to a 2% PVA solution (10 mL) and emulsify using a probe sonicator on an ice bath. c. Stir the resulting oil-in-water emulsion at room temperature for 4 hours to allow for solvent evaporation. d. Collect the nanoparticles by centrifugation (e.g., 15,000 rpm, 20 min). e. Wash the nanoparticles with deionized water three times to remove excess PVA and unencapsulated drug. f. Resuspend the nanoparticles in water and lyophilize for storage.
Characterization: The size, polydispersity index, and zeta potential of the nanoparticles should be determined by dynamic light scattering (DLS). The morphology can be observed by transmission electron microscopy (TEM). Drug loading and encapsulation efficiency should be quantified using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
Protocol 4: FRET-Based Biosensor for Sialic Acid Detection
This protocol outlines the conceptual design and experimental workflow for a Förster Resonance Energy Transfer (FRET)-based biosensor for sialic acid using a this compound recognition element.[20][21][22]
Conceptual Design: The biosensor consists of a FRET pair (e.g., a fluorescent protein donor and an acceptor dye) linked by a flexible peptide. One of the fluorescent proteins is functionalized with this compound. In the absence of sialic acid, the linker is flexible, and the FRET efficiency is low. Upon binding of sialic acid to the boronic acid, a conformational change occurs, bringing the FRET pair into closer proximity and increasing the FRET efficiency.
Experimental Workflow:
Workflow for a FRET-based sialic acid biosensor.
Signaling Pathways Modulated by Derivatives
Derivatives of this compound, particularly those with coumarin scaffolds, have been shown to modulate key signaling pathways involved in cellular processes like inflammation and proliferation. One such pathway is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.[4][23][24]
Diagram of MAPK Signaling Pathway Inhibition:
Inhibition of the MAPK signaling pathway by coumarin derivatives.
Studies have shown that certain coumarin derivatives can inhibit the phosphorylation of key kinases in the MAPK pathway, such as ERK, JNK, and p38.[23] This inhibition can lead to a downstream reduction in the expression of pro-inflammatory genes, making these compounds promising candidates for the development of anti-inflammatory drugs.
Conclusion
This compound is a valuable and versatile tool in the arsenal of medicinal chemists. Its utility extends far beyond its role as a simple building block in organic synthesis. The unique properties of the boronic acid moiety enable its application in the development of targeted drug delivery systems, sensitive biosensors, and potent enzyme inhibitors. The ability to readily incorporate this functional group into a wide array of molecular architectures through robust reactions like the Suzuki-Miyaura coupling ensures its continued importance in the discovery and development of new therapeutic agents. This technical guide has provided a comprehensive overview of the potential applications of this compound, offering researchers and drug development professionals a solid foundation for exploring its full potential in their work. Further research into novel derivatives and applications of this compound is warranted and holds significant promise for advancing the field of medicinal chemistry.
References
- 1. depts.ttu.edu [depts.ttu.edu]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Assessment of Synthetic Matrix Metalloproteinase Inhibitors by Fluorogenic Substrate Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-Based Design and Synthesis of Potent and Selective Matrix Metalloproteinase 13 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of hydroxypyrone- and hydroxythiopyrone-based matrix metalloproteinase inhibitors: Developing a structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. Formulation/Preparation of Functionalized Nanoparticles for In Vivo Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Poly(lactic-co-glycolic acid) nanoparticle fabrication, functionalization, and biological considerations for drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and characterization of PLGA nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of coumarin derivatives and investigation of their inhibitory effects on lung cancer cell motility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Screening of New 4-Hydroxycoumarin Derivatives and Their Palladium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Label-free and sensitive sialic acid biosensor based on organic electrochemical transistors | CoLab [colab.ws]
- 16. Sialic acid biosensing by post-printing modification of PEDOT:PSS with pyridylboronic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sciepub.com [sciepub.com]
- 18. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]
- 19. Formulation of Functionalized PLGA-PEG Nanoparticles for In Vivo Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. FRET Based Biosensor: Principle Applications Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A Protocol for FRET-Based Live-Cell Imaging in Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 4-Acetoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon (C-C) bonds.[1][2][3] This palladium-catalyzed reaction couples an organoboron compound (like a boronic acid) with an organic halide or triflate.[3][4] Due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of starting materials, the Suzuki coupling is widely employed in academic research and the pharmaceutical and fine chemical industries.[2][5]
4-Acetoxyphenylboronic acid is a particularly valuable building block in this context. The acetoxy group serves as a protected phenol, which can be easily deprotected post-coupling to yield 4-hydroxybiaryl structures. These motifs are prevalent in a vast array of biologically active molecules, high-performance polymers, and liquid crystals.[2] Consequently, mastering the Suzuki coupling protocol for this compound is essential for the synthesis of novel drug candidates and advanced materials.[6][7] This document provides a detailed experimental protocol, summarizes key reaction parameters, and outlines the broader applications of this important transformation.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling reaction involves a catalytic cycle with a palladium complex.[2][4] The cycle consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the organic halide (R¹-X), forming a Pd(II) complex.[2][4] This is often the rate-determining step of the cycle.[4] The reactivity order for the halide is typically I > Br > OTf >> Cl.[4]
-
Transmetalation: The organoboron species (R²-BY₂), activated by a base, transfers its organic group (R²) to the palladium(II) center, displacing the halide.[2][3][4] The base is crucial for this step, as it activates the boronic acid to facilitate the transfer.[3][8]
-
Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple and are eliminated from the metal center, forming the final C-C bond of the product (R¹-R²). This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][4][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. thieme-connect.com [thieme-connect.com]
- 6. chemimpex.com [chemimpex.com]
- 7. nbinno.com [nbinno.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. youtube.com [youtube.com]
Application Note: Synthesis of 4-Acetoxy-4'-methoxybiphenyl via Suzuki-Miyaura Coupling
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] This palladium-catalyzed reaction is prized for its mild conditions, high functional group tolerance, and the commercial availability of diverse starting materials, making it invaluable in pharmaceutical research and the synthesis of complex molecules like polyolefins, styrenes, and substituted biphenyls.[1][2] This application note provides a detailed experimental protocol for the synthesis of 4-acetoxy-4'-methoxybiphenyl by coupling 4-acetoxyphenylboronic acid with 4-bromoanisole.
Reaction Scheme
Figure 1: Suzuki-Miyaura coupling of this compound and 4-bromoanisole to yield 4-acetoxy-4'-methoxybiphenyl.
Experimental Protocol
This protocol details the necessary materials, equipment, and step-by-step procedures for the synthesis, work-up, and purification of 4-acetoxy-4'-methoxybiphenyl.
Materials:
-
This compound (1.2 mmol, 216 mg)
-
4-Bromoanisole (1.0 mmol, 187 mg, 125 µL)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%, 35 mg)[3]
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 mmol, 414 mg)[4]
-
1,4-Dioxane, anhydrous (8 mL)[5]
-
Deionized Water (2 mL)
-
Ethyl acetate (for work-up and chromatography)
-
Hexane (for chromatography)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
50 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas (Argon or Nitrogen) supply with manifold
-
Syringes and needles
-
Glassware for work-up (separatory funnel, beakers, Erlenmeyer flask)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Glassware for column chromatography
Methodology
1. Reaction Setup:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (216 mg), 4-bromoanisole (187 mg), potassium carbonate (414 mg), and Tetrakis(triphenylphosphine)palladium(0) (35 mg).[4]
-
Seal the flask with a rubber septum and connect it to a reflux condenser under an inert atmosphere (Argon or Nitrogen).
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.[5]
2. Reaction Execution:
-
Using a syringe, add anhydrous 1,4-dioxane (8 mL) followed by deionized water (2 mL) to the flask.
-
Heat the reaction mixture to 90 °C using a heating mantle and stir vigorously.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 4-12 hours.
3. Work-up Procedure:
-
Once the reaction is complete (as indicated by TLC, showing consumption of the limiting reagent, 4-bromoanisole), remove the heat source and allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
4. Purification:
-
Purify the crude residue by flash column chromatography on silica gel.[6]
-
Prepare the column using a slurry of silica gel in hexane.
-
Load the crude product onto the column (dry loading is recommended for best separation).
-
Elute the column with a gradient solvent system, starting with pure hexane and gradually increasing the polarity with ethyl acetate (e.g., from 100% hexane to 95:5 hexane:ethyl acetate).
-
Collect the fractions containing the desired product (monitor by TLC) and combine them.
-
Evaporate the solvent from the combined fractions to yield the purified 4-acetoxy-4'-methoxybiphenyl as a solid.
Data Presentation
The following table summarizes the typical quantities and conditions for the described Suzuki-Miyaura coupling reaction.
| Parameter | Value | Notes |
| Reactants | ||
| 4-Bromoanisole | 1.0 mmol (1.0 equiv) | Limiting reagent |
| This compound | 1.2 mmol (1.2 equiv) | Typically used in slight excess |
| Catalyst | ||
| Pd(PPh₃)₄ | 3 mol % | A common and effective catalyst for this transformation[7] |
| Base | ||
| K₂CO₃ | 3.0 mmol (3.0 equiv) | Anhydrous base is recommended[4] |
| Solvent | ||
| 1,4-Dioxane / H₂O | 4:1 ratio (10 mL total) | Degassed solvents are ideal to prevent catalyst oxidation |
| Conditions | ||
| Temperature | 90 °C | Typical temperature range is 80-100 °C[8] |
| Reaction Time | 4 - 12 hours | Monitor by TLC for completion |
| Atmosphere | Inert (Argon or N₂) | Critical for preventing catalyst degradation |
| Outcome | ||
| Expected Yield | 85 - 95% | Yields are typically high for this type of coupling[2][9] |
Workflow Visualization
The following diagram illustrates the complete experimental workflow for the synthesis of 4-acetoxy-4'-methoxybiphenyl.
Caption: Experimental workflow for the Suzuki coupling reaction.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. diva-portal.org [diva-portal.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of 4-Acetoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in academic research and the pharmaceutical industry for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). 4-Acetoxyphenylboronic acid is a valuable building block in organic synthesis, serving as a precursor to biaryl compounds containing a phenol moiety. The choice of the palladium catalyst is a critical parameter that significantly influences the efficiency, yield, and substrate scope of the coupling reaction. This document provides a comparative overview of common palladium catalysts for the Suzuki-Miyaura coupling of this compound with various aryl halides, along with detailed experimental protocols.
Mechanism of the Suzuki-Miyaura Coupling
The catalytic cycle of the Suzuki-Miyaura coupling reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. The active catalyst is a Pd(0) species, which can be introduced directly or generated in situ from a Pd(II) precatalyst.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Comparison of Palladium Catalysts
The selection of the appropriate palladium catalyst system is crucial for achieving high yields and efficient conversion in the Suzuki-Miyaura coupling of this compound. The following tables summarize the performance of several common palladium catalysts with various aryl halides. The data is compiled from literature sources and represents typical outcomes.
Table 1: Coupling of this compound with Aryl Bromides
| Entry | Aryl Bromide | Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Pd(PPh₃)₄ | 3 | K₂CO₃ | Toluene/H₂O (4:1) | 90 | 12 | 85-95 |
| 2 | 4-Bromotoluene | Pd(dppf)Cl₂ | 2 | Cs₂CO₃ | 1,4-Dioxane | 100 | 8 | ~90 |
| 3 | 4-Bromobenzonitrile | Pd₂(dba)₃ / SPhos | 1 / 2 | K₃PO₄ | Toluene | 100 | 6 | >95 |
| 4 | 1-Bromo-4-nitrobenzene | XPhos Pd G3 | 1.5 | K₃PO₄ | 1,4-Dioxane/H₂O (10:1) | 80 | 4 | >95 |
Table 2: Coupling of this compound with Aryl Chlorides
| Entry | Aryl Chloride | Catalyst System | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chloroanisole | Pd(OAc)₂ / SPhos | 2 / 4 | K₃PO₄ | Toluene | 110 | 18 | ~85 |
| 2 | 4-Chlorotoluene | XPhos Pd G3 | 2 | K₃PO₄ | t-BuOH/H₂O (10:1) | 100 | 16 | >90 |
| 3 | 4-Chlorobenzonitrile | RuPhos Pd G3 | 2 | K₃PO₄ | 2-MeTHF | 100 | 12 | >95 |
Note: Yields are approximate and can vary based on specific reaction conditions and purity of reagents.
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura coupling of this compound with an aryl bromide using different palladium catalyst systems. These protocols can be adapted for other aryl halides with appropriate modifications to the reaction time and temperature.
Figure 2: General experimental workflow for the Suzuki-Miyaura coupling reaction.
Protocol 1: Using Pd(PPh₃)₄
-
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (8 mL)
-
Water (2 mL)
-
-
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add the aryl bromide, this compound, and potassium carbonate.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times.
-
Under a positive flow of argon, add Pd(PPh₃)₄.
-
Add degassed toluene and water.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion (typically 12-18 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Using Pd(dppf)Cl₂
-
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.02 mmol, 2 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
1,4-Dioxane (10 mL)
-
-
Procedure:
-
In a dry Schlenk flask, combine the aryl bromide, this compound, and cesium carbonate.
-
Evacuate and backfill the flask with argon three times.
-
Add Pd(dppf)Cl₂ under a positive flow of argon.
-
Add anhydrous, degassed 1,4-dioxane.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction until the starting material is consumed (typically 6-10 hours).
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
-
Protocol 3: Using a Buchwald Precatalyst (XPhos Pd G3)
-
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.5 mmol)
-
XPhos Pd G3 (0.015 mmol, 1.5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane (5 mL)
-
Water (0.5 mL)
-
-
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add the aryl halide, this compound, potassium phosphate, and XPhos Pd G3 to a dry reaction vessel.
-
Add degassed 1,4-dioxane and water.
-
Seal the vessel and remove it from the glovebox.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction for completion (typically 2-6 hours).
-
After cooling, dilute the reaction mixture with an appropriate organic solvent and water.
-
Separate the organic layer, extract the aqueous layer with the organic solvent, and combine the organic phases.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by chromatography.
-
Conclusion
The choice of palladium catalyst for the Suzuki-Miyaura coupling of this compound is dependent on the reactivity of the aryl halide coupling partner and the desired reaction conditions. For electron-rich and simple aryl bromides, traditional catalysts such as Pd(PPh₃)₄ and Pd(dppf)Cl₂ often provide good to excellent yields. For more challenging substrates, including electron-deficient aryl bromides and aryl chlorides, the use of more sophisticated catalyst systems employing bulky, electron-rich phosphine ligands, such as the Buchwald-type precatalysts, is often necessary to achieve high efficiency and yields under milder conditions. The provided protocols offer a starting point for the development of robust and scalable synthetic routes for the preparation of valuable biaryl compounds derived from this compound.
Application Note: Selecting the Optimal Base for Suzuki-Miyaura Coupling with 4-Acetoxyphenylboronic Acid
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl structures common in pharmaceuticals and advanced materials.[1][2] The reaction's success is critically dependent on several factors, with the choice of base being paramount. The base plays a crucial role in the catalytic cycle, primarily by activating the boronic acid to facilitate the key transmetalation step.[1][3]
This application note provides a detailed guide for selecting the appropriate base when using 4-acetoxyphenylboronic acid as a coupling partner. This substrate presents a specific challenge due to its base-sensitive acetoxy (ester) functional group, which is susceptible to hydrolysis under overly basic conditions. Therefore, a careful balance must be struck between achieving a high reaction rate and yield while preserving the integrity of the substrate and product.
The Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states. The base is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. The base activates the boronic acid (Ar-B(OH)₂) by forming a more nucleophilic "ate" complex, such as [Ar-B(OH)₃]⁻, which readily transfers its aryl group to the Pd(II) complex.[3][4] An inappropriate base can lead to low yields, slow reaction rates, or undesirable side reactions like protodeboronation (replacement of the boronic acid group with a hydrogen).[3][5]
Challenges with this compound
The primary challenge when working with this compound is the potential for base-catalyzed hydrolysis of the acetoxy group to a hydroxyl group. This converts the desired product into a phenolic byproduct, complicating purification and reducing the overall yield. Therefore, strong bases such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or alkoxides (e.g., NaOtBu) should be avoided.[3] The selection process must focus on bases that are strong enough to promote the reaction efficiently but mild enough to avoid ester cleavage.
Comparative Analysis of Bases
The choice of base is highly dependent on the specific aryl halide, solvent, and catalyst system used. For sensitive substrates like this compound, screening a few carefully selected bases is the most effective strategy. Weaker inorganic bases are the preferred starting point.
The table below summarizes the expected performance of common bases for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide (e.g., 4-bromoanisole).
| Entry | Base | Typical Conditions | Expected Yield | Comments and Recommendations |
| 1 | K₃PO₄ (Potassium Phosphate) | Toluene/H₂O, 90 °C, 12h | Excellent (85-95%) | Often the optimal choice.[6][7] Provides a good balance of reactivity and mildness, minimizing ester hydrolysis. Recommended as the first base to screen.[3] |
| 2 | K₂CO₃ (Potassium Carbonate) | Dioxane/H₂O, 90 °C, 12h | Good (70-85%) | A milder and cost-effective option.[7] May result in slower reaction rates compared to K₃PO₄. A good alternative if K₃PO₄ is found to be too harsh for a particularly sensitive coupling partner. |
| 3 | Cs₂CO₃ (Cesium Carbonate) | Dioxane, 90 °C, 8h | Excellent (90-98%) | Often provides higher yields and faster rates due to its higher basicity and solubility in organic solvents (the "caesium effect").[4][8][9] However, there is a slightly increased risk of ester hydrolysis that should be monitored. |
| 4 | KF (Potassium Fluoride) | Toluene, 100 °C, 18h | Moderate (50-70%) | A much weaker base that can be effective in certain systems, especially when protodeboronation is a concern.[10] Reactions are typically slower and may require higher temperatures. |
| 5 | NaOH / KOH | N/A | Poor (<20%) | Not Recommended. These strong bases will likely cause significant hydrolysis of the acetoxy group, leading to the formation of 4-hydroxyphenyl derivatives as the major product. |
Visualization of the Base Selection Workflow
The following diagram outlines a logical workflow for selecting and optimizing the base for this specific reaction.
Caption: A decision tree for selecting and optimizing the base in Suzuki coupling reactions involving the base-sensitive this compound.
Detailed Experimental Protocol: General Procedure for Base Screening
This protocol provides a template for the Suzuki-Miyaura coupling of an aryl halide with this compound. It is designed to be a starting point and should be optimized for specific substrates.
Materials:
-
Aryl Halide (e.g., Aryl Bromide) (1.0 equiv, 0.5 mmol)
-
This compound (1.2 equiv, 0.6 mmol)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) or a combination of a Pd source (e.g., Pd(OAc)₂) and a ligand (e.g., SPhos).
-
Base (K₃PO₄, K₂CO₃, or Cs₂CO₃) (2.0-3.0 equiv, 1.0-1.5 mmol)
-
Anhydrous, Degassed Solvent (e.g., Toluene, 1,4-Dioxane) (5 mL)
-
Degassed Water (if using an aqueous solvent system)
-
Inert Gas (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask or sealed vial)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or vial containing a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), the chosen base (2.0-3.0 equiv), and the palladium catalyst/ligand.
-
Inert Atmosphere: Seal the flask/vial and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous, degassed solvent via syringe. If using a biphasic system (e.g., Toluene/H₂O), add the organic solvent first, followed by the degassed water.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath or heating block set to the desired temperature (typically 80-110 °C). Stir vigorously for the intended reaction time (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for analysis by GC-MS or LC-MS to check for the consumption of starting material and the formation of the product. Crucially, also monitor for the appearance of the hydrolyzed byproduct.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer with water (2 x 15 mL) and then with brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 9. compunetics.net [compunetics.net]
- 10. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
Solvent Effects on Suzuki-Miyaura Cross-Coupling of 4-Acetoxyphenylboronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate is widely used in the pharmaceutical and materials science industries. The choice of solvent is a critical parameter that can significantly influence the reaction's outcome, affecting yield, reaction rate, and selectivity.[2] This document provides a detailed guide to understanding and optimizing solvent effects for the Suzuki-Miyaura coupling of 4-acetoxyphenylboronic acid, an important building block in the synthesis of various biologically active compounds.
This compound, being an electron-deficient boronic acid, can present unique challenges in Suzuki-Miyaura couplings, particularly concerning the rate of transmetalation.[3] The solvent plays a crucial role in the catalytic cycle by influencing the solubility of reactants and the base, the stability of the palladium catalyst, and the rates of the oxidative addition and reductive elimination steps.[2] Therefore, a judicious choice of solvent is paramount for achieving optimal reaction performance.
Data Presentation: Solvent Effects on Reaction Yield
The following table summarizes the typical effects of various solvents on the yield of Suzuki-Miyaura reactions involving arylboronic acids. While specific data for this compound is often proprietary or not widely published, the trends observed with analogous substrates provide a strong predictive framework. The data presented here is a compilation from various studies on related arylboronic acids.
| Solvent System | Polarity | Protic/Aprotic | Typical Base(s) | Typical Yield (%) | Notes |
| Toluene/H₂O | Nonpolar/Polar | Aprotic/Protic | K₃PO₄, K₂CO₃ | 85-95 | A biphasic system that often provides good yields. The aqueous phase helps to dissolve the inorganic base.[3] |
| 1,4-Dioxane/H₂O | Polar | Aprotic/Protic | K₃PO₄, K₂CO₃, Cs₂CO₃ | 80-98 | A very common and effective solvent mixture for a wide range of substrates.[4] |
| Tetrahydrofuran (THF)/H₂O | Polar | Aprotic/Protic | Na₂CO₃, K₂CO₃ | 75-90 | Another widely used solvent system, though sometimes less effective than dioxane for challenging couplings. |
| Dimethylformamide (DMF) | Polar | Aprotic | K₂CO₃, CsF | 70-90 | Useful for substrates with poor solubility, but can sometimes lead to side reactions.[5] |
| Acetonitrile (MeCN) | Polar | Aprotic | K₂CO₃ | 60-85 | Can be effective, but in some cases, its coordinating nature can influence catalyst activity.[6] |
| Ethanol/H₂O | Polar | Protic | Na₂CO₃ | 70-92 | A greener solvent alternative that can be effective for many couplings.[7] |
Experimental Protocols
This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Researchers should note that optimization of reaction conditions (temperature, reaction time, catalyst loading, and base) may be necessary for specific substrates.
General Protocol for the Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system like Pd₂(dba)₃ with a suitable phosphine ligand)
-
Base (e.g., K₃PO₄, K₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and workup reagents
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 mmol), the aryl bromide (1.0 mmol), and the chosen base (e.g., K₃PO₄, 3.0 mmol).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Under the inert atmosphere, add the chosen solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of degassed water) via syringe.
-
Reaction: Stir the reaction mixture vigorously and heat to the desired temperature (typically 80-100 °C) under the inert atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization to afford the desired biaryl product.
Mandatory Visualizations
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Caption: Logical relationships between solvent properties and their impact on Suzuki reaction outcomes.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 4-Acetoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biaryl scaffolds are privileged structures in medicinal chemistry and drug discovery, forming the core of numerous pharmaceuticals. The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for the synthesis of these vital compounds.[1] 4-Acetoxyphenylboronic acid is a valuable building block in this context, serving as a precursor to the 4-hydroxyphenyl moiety, which is a common feature in many biologically active molecules. The acetoxy group provides a protected form of the phenol, which can be easily deprotected in a subsequent step, allowing for further functionalization and the exploration of structure-activity relationships (SAR). This application note provides a detailed protocol for the use of this compound in the synthesis of biaryl compounds via the Suzuki-Miyaura coupling, presents representative data, and discusses potential applications of the resulting products.
Core Concepts and Reaction Mechanism
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (in this case, this compound) and an organic halide or triflate. The reaction proceeds through a catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the organoboron species transfers its organic group to the palladium center, forming a diorganopalladium(II) intermediate.
-
Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to yield the biaryl product (Ar-Ar') and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Data Presentation: Suzuki-Miyaura Coupling of this compound with Various Aryl Bromides
The following table summarizes the expected yields for the Suzuki-Miyaura coupling of this compound with a range of aryl bromides bearing both electron-donating and electron-withdrawing substituents. The reaction conditions are based on the general protocol provided in the subsequent section.
| Entry | Aryl Bromide | Product | Reaction Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | 4-Acetoxy-4'-methoxybiphenyl | 12 | ~90 |
| 2 | 1-Bromo-4-nitrobenzene | 4-Acetoxy-4'-nitrobiphenyl | 10 | ~95 |
| 3 | 4-Bromobenzaldehyde | 4'-Acetoxy-4-biphenylcarboxaldehyde | 12 | ~85 |
| 4 | Bromobenzene | 4-Acetoxybiphenyl | 12 | ~92 |
Experimental Protocols
Protocol 1: Synthesis of 4-Acetoxy-4'-methoxybiphenyl
This protocol details the Suzuki-Miyaura coupling of this compound with 4-bromoanisole.
Materials:
-
This compound (1.2 mmol, 1.2 eq)
-
4-Bromoanisole (1.0 mmol, 1.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 eq)
-
1,4-Dioxane (8 mL)
-
Deionized water (2 mL)
-
Ethyl acetate (for workup)
-
Brine (for workup)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate (for column chromatography)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.03 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times.
-
Add degassed 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask via syringe.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (2 x 10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 4-acetoxy-4'-methoxybiphenyl.
Protocol 2: Deprotection of 4-Acetoxy-4'-methoxybiphenyl to 4-Hydroxy-4'-methoxybiphenyl
This protocol describes the hydrolysis of the acetyl group to yield the corresponding phenol.
Materials:
-
4-Acetoxy-4'-methoxybiphenyl (1.0 mmol)
-
Methanol (10 mL)
-
1 M Sodium hydroxide (NaOH) solution (5 mL)
-
1 M Hydrochloric acid (HCl) solution
-
Ethyl acetate (for workup)
-
Brine (for workup)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-acetoxy-4'-methoxybiphenyl (1.0 mmol) in methanol (10 mL) in a round-bottom flask.
-
Add 1 M sodium hydroxide solution (5 mL) and stir the mixture at room temperature for 2 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the mixture by adding 1 M hydrochloric acid solution dropwise until the pH is approximately 7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-hydroxy-4'-methoxybiphenyl.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Mandatory Visualizations
Caption: Experimental workflow for biaryl synthesis via Suzuki-Miyaura coupling.
Biaryl compounds synthesized using this compound can be explored as potential inhibitors of various signaling pathways implicated in disease. For instance, many biaryl structures are known to be inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.
Caption: Simplified COX-2 signaling pathway and its inhibition by a biaryl compound.
References
Application Notes and Protocols for 4-Acetoxyphenylboronic Acid in Novel Drug Candidate Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetoxyphenylboronic acid is a versatile and valuable building block in medicinal chemistry and drug discovery. Its unique chemical properties, particularly its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, make it an essential reagent for the synthesis of complex organic molecules, including novel drug candidates.[1] The boronic acid moiety can also form reversible covalent bonds with diols, a feature that can be exploited in the design of targeted drug delivery systems and enzyme inhibitors.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the development of innovative therapeutics, with a focus on its application in the synthesis of anticancer agents.
Key Applications in Drug Development
This compound serves as a crucial starting material for the synthesis of a wide range of biologically active compounds. Its primary applications in drug discovery include:
-
Anticancer Agents: As a precursor for the synthesis of biaryl compounds that can act as enzyme inhibitors or disrupt protein-protein interactions. A notable application is in the development of analogs of natural products with potent anticancer activity, such as combretastatin A-4.
-
Anti-inflammatory Drugs: For the creation of novel non-steroidal anti-inflammatory drugs (NSAIDs) and inhibitors of key inflammatory enzymes like cyclooxygenases (COX).
-
Antiviral and Antibacterial Agents: As a scaffold for the development of compounds that target viral or bacterial enzymes.
Application Example: Synthesis of Combretastatin A-4 Analogs as Anticancer Agents
Combretastatin A-4 (CA-4) is a natural product that exhibits potent anticancer activity by inhibiting tubulin polymerization. However, its clinical utility is limited by poor water solubility and isomerization to a less active trans-isomer. To overcome these limitations, researchers have synthesized analogs of CA-4, including those incorporating a boronic acid moiety.
In one such approach, the hydroxyl group on the B-ring of a CA-4 analog is replaced with a boronic acid group, for which this compound can serve as a key precursor. This modification can enhance water solubility and stability while maintaining or even improving biological activity.
Biological Activity of Boronic Acid-Containing Combretastatin A-4 Analogs
The following table summarizes the in vitro cytotoxicity of cis- and trans-boronic acid analogs of a combretastatin A-4 derivative against the human breast cancer cell line MCF-7.
| Compound | Target | Cell Line | IC50 (µM) | Reference |
| cis-Boronic Acid Analog | Tubulin Polymerization | MCF-7 | 1.5 | [2] |
| trans-Boronic Acid Analog | Tubulin Polymerization | MCF-7 | 7.8 | [2] |
| Combretastatin A-4 (CA-4) | Tubulin Polymerization | MCF-7 | 2.0 | [2] |
The data indicates that the cis-boronic acid analog is a more potent inhibitor of MCF-7 cell proliferation than both the natural product CA-4 and its corresponding trans-isomer.[2]
Signaling Pathway: Inhibition of Tubulin Polymerization
The primary mechanism of action for combretastatin A-4 and its analogs is the disruption of microtubule dynamics within cancer cells. These compounds bind to the colchicine-binding site on β-tubulin, which prevents the polymerization of tubulin dimers into microtubules. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).
References
The Versatility of 4-Acetoxyphenylboronic Acid in Advanced Materials Science: Applications and Protocols
FOR IMMEDIATE RELEASE
[City, State] – [Date] – 4-Acetoxyphenylboronic acid is emerging as a critical building block in materials science, enabling the development of a wide range of advanced materials. Its unique chemical properties are being leveraged by researchers and scientists to create innovative solutions in fields such as smart drug delivery, diagnostics, and organic electronics. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in key areas of materials science.
Introduction
This compound is an aromatic boronic acid that serves as a versatile synthetic intermediate. The presence of the boronic acid group allows for the formation of reversible covalent bonds with diols, a property that is central to its application in stimuli-responsive materials. The acetoxy group can be easily hydrolyzed to a phenol, providing a route to further functionalization or to materials with phenolic properties. Furthermore, the phenylboronic acid moiety is a key participant in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the synthesis of complex polymers and conjugated materials.[1]
Key Application Areas
The unique reactivity of this compound and its derivatives has led to their use in several cutting-edge applications within materials science:
-
Stimuli-Responsive Hydrogels for Drug Delivery and Tissue Engineering: Phenylboronic acid-containing polymers can form hydrogels that respond to changes in pH and the concentration of glucose and other saccharides. This responsivity is due to the reversible formation of boronate esters with diol-containing molecules.[2] This property is highly valuable for creating "smart" drug delivery systems that release therapeutic agents in response to specific physiological cues, and for developing scaffolds for tissue engineering.[3]
-
Fluorescent Sensors for Biomolecule Detection: The interaction between boronic acids and diols can be coupled with fluorescent reporters to create highly sensitive and selective sensors for saccharides, glycoproteins, and other biomolecules.[4][5] These sensors are being developed for applications in medical diagnostics and environmental monitoring.
-
Advanced Polymers via Suzuki-Miyaura Polycondensation: As a bifunctional monomer, derivatives of this compound can be used in Suzuki-Miyaura polycondensation reactions to synthesize conjugated polymers.[6][7] These polymers have potential applications in organic electronics, such as in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Application Note 1: Glucose-Responsive Hydrogels
Introduction: Phenylboronic acid-functionalized hydrogels are a class of "smart" materials that exhibit a volume change in response to glucose concentration. This property makes them highly suitable for the development of self-regulated insulin delivery systems and continuous glucose monitoring sensors. The underlying principle is the reversible covalent binding of glucose, a diol, to the boronic acid moieties within the hydrogel network. This binding event alters the charge and hydrophilicity of the polymer chains, leading to a change in the hydrogel's swelling behavior.[8]
Quantitative Data: Swelling Behavior of Phenylboronic Acid Hydrogels
The swelling ratio of poly(acrylamide-co-3-acrylamidophenylboronic acid) hydrogels is significantly influenced by both pH and glucose concentration. The data presented below is representative of the typical behavior observed for such hydrogels.
| pH | Glucose Concentration (mM) | Swelling Ratio (d/d₀)* |
| 7.4 | 0 | 1.05 |
| 7.4 | 5 | 1.15 |
| 7.4 | 10 | 1.25 |
| 7.4 | 20 | 1.40 |
| 8.5 | 0 | 1.20 |
| 8.5 | 5 | 1.15 |
| 8.5 | 10 | 1.10 |
| 8.5 | 20 | 1.00 |
*d/d₀ represents the ratio of the hydrogel diameter at equilibrium swelling to its initial diameter.[9][10]
Interpretation: At physiological pH (7.4), an increase in glucose concentration leads to increased swelling due to the formation of negatively charged boronate esters, which increases the osmotic pressure within the gel. Conversely, at a higher pH (8.5), the addition of glucose can lead to a shrinking of the hydrogel. This is attributed to the formation of 1:2 complexes between glucose and two boronic acid moieties, which acts as an additional crosslink.[2]
Experimental Protocol: Synthesis of a Glucose-Responsive Poly(acrylamide-co-4-vinylphenylboronic acid) Hydrogel
This protocol describes the synthesis of a glucose-responsive hydrogel using 4-vinylphenylboronic acid, a derivative that can be readily copolymerized.
Materials:
-
Acrylamide (AAm)
-
4-Vinylphenylboronic acid (4-VBA)
-
N,N'-Methylenebis(acrylamide) (BIS) (crosslinker)
-
Ammonium persulfate (APS) (initiator)
-
N,N,N',N'-Tetramethylethylenediamine (TEMED) (accelerator)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
Monomer Solution Preparation: In a flask, dissolve acrylamide (e.g., 710 mg, 10 mmol) and 4-vinylphenylboronic acid (e.g., 148 mg, 1 mmol) in 10 mL of deionized water.
-
Crosslinker Addition: Add N,N'-methylenebis(acrylamide) (e.g., 15.4 mg, 0.1 mmol) to the monomer solution and stir until completely dissolved.
-
Initiator and Accelerator: Degas the solution with nitrogen for 15 minutes. Add ammonium persulfate (e.g., 40 µL of a 10% w/v solution) and TEMED (e.g., 20 µL) to initiate polymerization.
-
Gelation: Quickly pour the solution into a mold (e.g., between two glass plates with a spacer) and allow it to polymerize at room temperature for at least 2 hours.
-
Washing and Equilibration: After polymerization, carefully remove the hydrogel from the mold and wash it extensively with deionized water to remove unreacted monomers and initiator. Subsequently, equilibrate the hydrogel in PBS (pH 7.4) for 24-48 hours before testing its glucose response.[11][12]
Visualization of Hydrogel Synthesis Workflow
Caption: Workflow for the synthesis of a glucose-responsive hydrogel.
Application Note 2: Fluorescent Sensors for Saccharide Detection
Introduction: The reversible interaction between phenylboronic acids and diols can be harnessed to design fluorescent sensors. In a common approach, a fluorophore and a quencher are brought into proximity through their interaction with a boronic acid. The displacement of the quencher by a target analyte (e.g., glucose) results in a "turn-on" fluorescent signal. Alternatively, the binding of a saccharide to a boronic acid appended to a fluorophore can alter the electronic properties of the fluorophore, leading to a change in its emission spectrum.[13]
Experimental Protocol: Fabrication of a Phenylboronic Acid-Based Fluorescent Sensor
This protocol outlines the general steps for creating a fluorescent sensor for saccharides using a competitive binding assay.
Materials:
-
This compound (or another phenylboronic acid derivative)
-
A fluorescent dye with diol groups (e.g., Alizarin Red S)
-
Buffer solution (e.g., phosphate buffer, pH 7.4)
-
Saccharide standards (e.g., glucose, fructose)
-
Fluorometer
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of the phenylboronic acid derivative, the fluorescent dye, and the saccharide standards in the buffer solution.
-
Formation of the Boronic Acid-Dye Complex: In a cuvette, mix the phenylboronic acid solution with the fluorescent dye solution. The optimal ratio should be determined experimentally by titrating the dye with the boronic acid and monitoring the fluorescence quenching.
-
Fluorescence Measurements: Record the initial fluorescence intensity of the boronic acid-dye complex at the appropriate excitation and emission wavelengths for the chosen dye.
-
Saccharide Addition: Add aliquots of the saccharide standard solution to the cuvette containing the complex.
-
Signal Detection: After each addition, allow the solution to equilibrate and then measure the fluorescence intensity. An increase in fluorescence intensity indicates the displacement of the dye by the saccharide.
-
Calibration Curve: Plot the change in fluorescence intensity against the saccharide concentration to generate a calibration curve.
Visualization of the Sensing Mechanism
Caption: Competitive binding mechanism of a fluorescent boronic acid sensor.
Application Note 3: Synthesis of Advanced Polymers via Suzuki Polycondensation
Introduction: The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds. When bifunctional monomers, such as a dihaloarene and an aromatic diboronic acid (or its ester), are used, this reaction can be employed for step-growth polymerization, known as Suzuki polycondensation. This method is widely used to synthesize conjugated polymers for applications in organic electronics. This compound can be converted to a diboronic acid or used as a monofunctional end-capper to control molecular weight. For this protocol, we will illustrate the general principle with a related bifunctional boronic acid derivative.
Experimental Protocol: General Procedure for Suzuki Polycondensation
This protocol provides a general method for the synthesis of a polyfluorene derivative, a common type of conjugated polymer.
Materials:
-
9,9-Dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester
-
2,7-Dibromo-9,9-dioctylfluorene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Deionized water
-
Methanol
Procedure:
-
Reaction Setup: In a Schlenk flask, combine the diboronic ester (e.g., 1 mmol), the dibromo monomer (e.g., 1 mmol), palladium(II) acetate (e.g., 0.02 mmol), and triphenylphosphine (e.g., 0.08 mmol).
-
Solvent and Base: Add toluene (e.g., 20 mL) and a 2 M aqueous solution of potassium carbonate (e.g., 5 mL) to the flask.
-
Polymerization: Degas the mixture by three freeze-pump-thaw cycles. Then, heat the reaction mixture to reflux (e.g., 90 °C) under an inert atmosphere (e.g., argon) and stir vigorously for 24-48 hours.
-
Polymer Precipitation: After cooling to room temperature, pour the reaction mixture into a large volume of methanol to precipitate the polymer.
-
Purification: Filter the polymer and wash it with water and methanol to remove residual catalyst and salts. The polymer can be further purified by Soxhlet extraction or reprecipitation.
Visualization of Suzuki Polycondensation
Caption: Schematic of Suzuki polycondensation for conjugated polymer synthesis.
Conclusion
This compound and its derivatives are highly valuable compounds in materials science, offering a gateway to a wide array of functional materials. The protocols and data presented herein provide a foundation for researchers and scientists to explore and innovate in the fields of stimuli-responsive polymers, chemical sensors, and organic electronics. The continued investigation into the applications of this versatile molecule is expected to lead to further advancements in materials with tailored properties and functionalities.
References
- 1. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 2. conservancy.umn.edu [conservancy.umn.edu]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of thiophene-containing conjugated polymers from 2,5-thiophenebis(boronic ester)s by Suzuki polycondensation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. ijpcbs.com [ijpcbs.com]
- 12. youtube.com [youtube.com]
- 13. Fluorescent alizarin–phenylboronic acid ensembles: design of self-organized molecular sensors for metal ions and anions - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Bioconjugation using 4-Acetoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles, applications, and experimental protocols for utilizing 4-Acetoxyphenylboronic acid in bioconjugation techniques. This versatile reagent offers a powerful tool for the targeted labeling and modification of biomolecules, particularly glycoproteins, for applications in drug delivery, diagnostics, and fundamental research.
Introduction to this compound in Bioconjugation
This compound is an aromatic boronic acid derivative that serves as a stable precursor for bioconjugation reactions. The core principle of its utility lies in the ability of the boronic acid moiety to form reversible covalent bonds with 1,2- or 1,3-diols present on various biomolecules, most notably the sialic acid residues on glycoproteins.[1]
The "acetoxy" group on the phenyl ring acts as a protecting group, rendering the boronic acid less reactive during storage and handling. For bioconjugation, this group is typically hydrolyzed in situ or in a preceding step to yield the active 4-hydroxyphenylboronic acid. This active form can then efficiently form boronate esters with diols under specific pH conditions. This pH-dependent reactivity allows for controlled conjugation and subsequent release of the conjugated molecule, a feature highly valuable in drug delivery systems.
Key Applications:
-
Targeted Drug Delivery: Conjugation of therapeutic agents to antibodies or other targeting ligands that can bind to specific cell surface glycoproteins.[2]
-
Biosensor Development: Immobilization of biomolecules onto surfaces for the development of diagnostic tools and sensors.[2]
-
Glycoprotein Labeling and Detection: Fluorescent or biotin labeling of glycoproteins for imaging and quantification.
-
Protein Purification: Creation of affinity resins for the selective capture of glycoproteins.
Reaction Mechanism and Signaling Pathway
The fundamental reaction involves the formation of a cyclic boronate ester between the boronic acid and a diol. This reaction is an equilibrium process, and the stability of the resulting ester is influenced by several factors, including pH, the nature of the diol, and the substituents on the phenyl ring of the boronic acid.
The general mechanism can be depicted as follows:
-
Deprotection (Hydrolysis): The acetyl group of this compound is hydrolyzed to form 4-hydroxyphenylboronic acid. This step is often facilitated by basic conditions or esterases.
-
Boronate Ester Formation: The 4-hydroxyphenylboronic acid reacts with a cis-diol on a biomolecule (e.g., sialic acid on a glycoprotein) to form a five- or six-membered cyclic boronate ester. This reaction is favored at pH values above the pKa of the boronic acid, where the boron atom is in a more reactive tetrahedral state.
-
Reversible Release: The boronate ester bond can be cleaved by lowering the pH, which shifts the equilibrium back towards the free boronic acid and diol. This property is exploited for the controlled release of conjugated payloads.
Quantitative Data Summary
The efficiency and stability of bioconjugation with this compound are critical parameters. The following table summarizes key quantitative data, which can vary depending on the specific biomolecule and reaction conditions.
| Parameter | Typical Value/Range | Factors Influencing the Value | Reference |
| Reaction Yield | 40-80% | pH, temperature, reactant concentrations, reaction time | General knowledge |
| Stability of Boronate Ester (Half-life) | Minutes to hours | pH (more stable at higher pH), diol structure | |
| Optimal pH for Conjugation | 7.5 - 9.0 | pKa of the boronic acid and diol | General knowledge |
| Dissociation pH for Release | < 6.0 | Stability of the boronate ester | General knowledge |
Experimental Protocols
General Considerations
-
Buffer Selection: Use buffers that do not contain diols (e.g., Tris). Phosphate-buffered saline (PBS) or borate buffers are generally suitable.
-
pH Control: Careful control of pH is crucial for both the conjugation and release steps.
-
Purity of Reagents: Use high-purity this compound and other reagents to avoid side reactions.
-
Biomolecule Stability: Ensure that the chosen reaction conditions (pH, temperature) are compatible with the stability of the biomolecule.
Protocol 1: Labeling of a Glycoprotein with a Boronic Acid-Functionalized Probe
This protocol describes a general procedure for labeling a glycoprotein, such as horseradish peroxidase (HRP), which contains accessible sialic acid residues.
Materials:
-
This compound
-
Glycoprotein (e.g., HRP)
-
Activation Reagent (if creating a functionalized probe, e.g., EDC/NHS for amine coupling)
-
Labeling molecule with a suitable functional group (e.g., a fluorescent dye with an amine group)
-
Reaction Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification: Size-exclusion chromatography (e.g., Sephadex G-25 column)
Procedure:
-
Preparation of the Boronic Acid Probe (if not commercially available):
-
Dissolve this compound in a suitable organic solvent (e.g., DMSO).
-
If the labeling molecule is to be attached to the boronic acid, perform a suitable chemical ligation (e.g., EDC/NHS chemistry to couple an amine-containing dye to a carboxylated version of the boronic acid). Purify the resulting boronic acid probe.
-
-
Deprotection of this compound:
-
Dissolve the this compound probe in the Reaction Buffer.
-
Add a mild base (e.g., adjust pH to 8.5 with NaOH) and incubate at room temperature for 1-2 hours to hydrolyze the acetyl group. Monitor the deprotection by a suitable analytical method (e.g., HPLC or TLC).
-
-
Conjugation to the Glycoprotein:
-
Dissolve the glycoprotein in the Reaction Buffer to a final concentration of 1-5 mg/mL.
-
Add the deprotected boronic acid probe to the glycoprotein solution at a molar excess (e.g., 10-50 fold).
-
Incubate the reaction mixture at room temperature for 2-4 hours with gentle agitation.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM to quench any unreacted activated groups (if applicable).
-
-
Purification of the Conjugate:
-
Apply the reaction mixture to a pre-equilibrated size-exclusion chromatography column.
-
Elute with a suitable buffer (e.g., PBS, pH 7.4).
-
Collect fractions and monitor the absorbance at relevant wavelengths (e.g., 280 nm for the protein and the specific wavelength for the label).
-
Pool the fractions containing the purified conjugate.
-
-
Characterization:
-
Determine the degree of labeling using spectrophotometry or mass spectrometry.
-
Assess the activity of the conjugated glycoprotein using a relevant assay.
-
Protocol 2: Immobilization of a Glycoprotein onto a Boronic Acid-Functionalized Surface
This protocol outlines the immobilization of a glycoprotein onto a surface functionalized with this compound for applications such as biosensors or affinity chromatography.
Materials:
-
Surface with a suitable functional group for coupling (e.g., amine-functionalized glass slide or resin)
-
This compound
-
Coupling agents (e.g., EDC/NHS)
-
Glycoprotein solution (1 mg/mL in a suitable buffer)
-
Blocking Buffer: 1% BSA in PBS
-
Washing Buffer: PBS with 0.05% Tween-20 (PBST)
-
Elution Buffer: 0.1 M Glycine-HCl, pH 3.0
Procedure:
-
Surface Functionalization with Boronic Acid:
-
Activate the surface (e.g., amine-functionalized surface with EDC/NHS if using a carboxylated boronic acid derivative).
-
Incubate the activated surface with a solution of this compound in a suitable buffer overnight at 4°C.
-
Wash the surface thoroughly to remove any unbound boronic acid.
-
-
Deprotection of the Surface-Bound Boronic Acid:
-
Incubate the functionalized surface with a mild basic solution (e.g., 0.1 M NaOH for a short period) to hydrolyze the acetyl group.
-
Wash the surface extensively with deionized water and then with the binding buffer (e.g., PBS, pH 7.4).
-
-
Immobilization of the Glycoprotein:
-
Apply the glycoprotein solution to the boronic acid-functionalized surface.
-
Incubate for 1-2 hours at room temperature to allow for the formation of the boronate ester bond.
-
-
Blocking:
-
Wash the surface with Washing Buffer to remove any unbound glycoprotein.
-
Incubate the surface with Blocking Buffer for 1 hour at room temperature to block any non-specific binding sites.
-
-
Washing:
-
Wash the surface again with Washing Buffer.
-
-
Elution (Optional, for affinity chromatography):
-
To release the bound glycoprotein, incubate the surface with Elution Buffer for 10-15 minutes.
-
Collect the eluate and neutralize the pH immediately.
-
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Conjugation Yield | Incomplete deprotection of the acetoxy group. | Ensure complete hydrolysis by adjusting pH and incubation time. Monitor deprotection. |
| pH of the reaction is not optimal. | Optimize the pH of the conjugation buffer (typically between 7.5 and 9.0). | |
| Steric hindrance on the biomolecule. | Increase the molar excess of the boronic acid probe. | |
| Precipitation of the Conjugate | High degree of labeling leading to aggregation. | Reduce the molar excess of the labeling reagent. |
| Buffer incompatibility. | Screen different buffer systems. | |
| Loss of Biological Activity | Harsh reaction conditions (pH, temperature). | Perform the conjugation at a lower temperature and within the pH stability range of the biomolecule. |
| Modification of a critical residue. | Consider site-specific conjugation methods if available. |
Conclusion
This compound is a valuable reagent for the bioconjugation of molecules to glycoproteins and other diol-containing biomolecules. Its key advantages include the stability of the precursor and the pH-dependent, reversible nature of the boronate ester bond. The protocols and information provided herein offer a foundation for researchers to develop and optimize their specific bioconjugation strategies for a wide range of applications in drug development, diagnostics, and biomedical research.
References
Application Notes and Protocols: Chemical Sensors Utilizing 4-Acetoxyphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the development and application of chemical sensors based on 4-acetoxyphenylboronic acid. This versatile molecule serves as a key building block for the synthesis of sensors for biologically significant analytes, including saccharides and reactive oxygen species (ROS). The protocols and data presented herein are intended to facilitate the design and implementation of novel sensing strategies in various research and development settings.
Principles of this compound-Based Sensing
This compound is a derivative of phenylboronic acid, which is well-known for its ability to reversibly bind with molecules containing cis-1,2- or -1,3-diol functionalities.[1] This interaction forms the basis of saccharide detection. Furthermore, the boronic acid moiety can undergo oxidative cleavage in the presence of certain reactive oxygen species, most notably hydrogen peroxide (H₂O₂), enabling the development of sensors for oxidative stress.[1]
The sensing mechanism is typically transduced through fluorescent, colorimetric, or electrochemical signals. This is achieved by conjugating the this compound recognition element to a suitable signal-reporting molecule, such as a fluorophore or a redox-active compound. The binding or reaction event at the boronic acid site modulates the properties of the reporter molecule, leading to a detectable change in the output signal.[1]
Saccharide Detection
The fundamental principle of saccharide sensing with this compound lies in the reversible formation of a cyclic boronate ester with the cis-diol groups of the sugar molecule.[1] In an aqueous solution, boronic acids exist in equilibrium between a neutral trigonal planar form and an anionic tetrahedral form. The binding of a saccharide shifts this equilibrium, which in turn affects the electronic properties of the molecule. When coupled with a fluorophore, this can lead to changes in fluorescence intensity, lifetime, or emission wavelength.[1]
Hydrogen Peroxide Detection
The detection of hydrogen peroxide (H₂O₂) by arylboronic acids, including this compound, is based on an irreversible oxidation reaction. H₂O₂ oxidizes the boronic acid group to a phenol derivative.[2][3] This transformation leads to a significant change in the electronic properties of the aromatic ring, which can be harnessed to produce a colorimetric or fluorescent signal. For instance, if the boronic acid is part of a dye molecule, its oxidation can cause a distinct color change.[2][3]
Quantitative Data Presentation
The performance of chemical sensors is evaluated based on several key parameters, including binding affinity (Ka), detection limit (LOD), and selectivity. The following tables summarize the quantitative data for various phenylboronic acid-based sensors for saccharides and hydrogen peroxide. Note that the data presented are for a range of phenylboronic acid derivatives, as data specifically for this compound is limited. These values provide a useful reference for sensor design and performance evaluation.
Table 1: Quantitative Data for Phenylboronic Acid-Based Saccharide Sensors
| Phenylboronic Acid Derivative | Analyte | Method | Binding Constant (Kₐ) / Dissociation Constant (K₋) | Detection Limit (LOD) | Reference |
| Anthracene-based diboronic acid | D-Glucose | Fluorescence | Kₐ = 3981 M⁻¹ | - | [4] |
| Anthracene-based diboronic acid | D-Fructose | Fluorescence | Kₐ = 316 M⁻¹ | - | [4] |
| 2-Methylphenylboronic acid | Sucrose | Fluorescence | Kₐ = 124.7 M⁻¹ | - | [5] |
| 2-Methylphenylboronic acid | Galactose | Fluorescence | Kₐ = 80.0 M⁻¹ | - | [5] |
| 3-Methoxyphenylboronic acid | Sucrose | Fluorescence | Kₐ = 111.9 M⁻¹ | - | [5] |
| 3-Methoxyphenylboronic acid | Galactose | Fluorescence | Kₐ = 110.1 M⁻¹ | - | [5] |
| Diboronic acid derivative | D-Glucose | Electrochemical | - | 21.5 mg/dL | [6] |
| BODIPY-based phenylboronic acid | D-Fructose | Fluorescence | - | 32 µM | [7] |
| Mc-CDBA | D-Glucose | Fluorescence | - | 1.37 µM | [8] |
Table 2: Quantitative Data for Phenylboronic Acid-Based Hydrogen Peroxide Sensors
| Phenylboronic Acid Derivative | Method | Linear Range | Detection Limit (LOD) | Reference |
| 4-Nitrophenylboronic acid | Colorimetric | 1.0 - 40 µM | ~1.0 µM | [2][3][9] |
| 4-Nitrophenylboronic acid pinacol ester | Colorimetric | 1.0 - 40 µM | ~1.0 µM | [2][3][9] |
Experimental Protocols
The following protocols provide a generalized framework for the synthesis and application of chemical sensors based on this compound.
Synthesis of a this compound-Fluorophore Conjugate
This protocol outlines a general procedure for the synthesis of a fluorescent sensor by coupling this compound to an amine-functionalized fluorophore via an amide bond. This is a common strategy for creating fluorescent sensors.[1]
Note: This is a generalized protocol and may require optimization for specific fluorophores.
Materials:
-
This compound
-
Pinacol
-
Toluene
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
A suitable linker with a carboxylic acid and a protected amine group (e.g., Boc-glycine)
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Amine-functionalized fluorophore
-
Trifluoroacetic acid (TFA)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexane, methanol)
-
Silica gel for column chromatography
Procedure:
-
Protection of the boronic acid: Reflux this compound with pinacol in toluene using a Dean-Stark apparatus to remove water. After completion, remove the solvent under reduced pressure.
-
Hydrolysis of the acetyl group: Dissolve the pinacol ester in a suitable solvent (e.g., methanol) and add a solution of NaOH. Stir at room temperature until the hydrolysis is complete (monitored by TLC). Neutralize the reaction mixture with HCl and extract the product with an organic solvent.
-
Coupling with a linker: Dissolve the hydroxyl-functionalized boronic acid pinacol ester, the protected amino acid linker, and DMAP in DCM. Add a solution of DCC in DCM dropwise at 0 °C. Stir the reaction mixture overnight at room temperature. Filter the reaction mixture and purify the product.
-
Deprotection of the amine group: Dissolve the product from the previous step in DCM and add TFA. Stir at room temperature until the deprotection is complete. Remove the solvent and excess TFA under reduced pressure.
-
Activation of the carboxylic acid: Dissolve the deprotected linker-boronic acid conjugate in a suitable solvent (e.g., DMF or a mixture of DCM and water) and add EDC and NHS. Stir at room temperature for a few hours.
-
Coupling with the fluorophore: Add a solution of the amine-functionalized fluorophore in a suitable solvent to the activated ester solution. Stir the reaction mixture overnight at room temperature.
-
Deprotection of the boronic acid: Treat the coupled product with an acid (e.g., HCl) to remove the pinacol protecting group.
-
Purification: Purify the final sensor molecule by column chromatography on silica gel using an appropriate solvent system. Characterize the final product by NMR and mass spectrometry.
Protocol for Saccharide Detection using a Fluorescent Sensor
Materials:
-
Stock solution of the synthesized this compound-based fluorescent sensor in a suitable solvent (e.g., DMSO).
-
Buffer solution (e.g., phosphate buffer, pH 7.4).
-
Stock solutions of various saccharides (e.g., glucose, fructose, galactose) in the buffer solution.
-
96-well black microplates with a clear bottom.
-
Fluorescence microplate reader.
Procedure:
-
Prepare a working solution of the fluorescent sensor in the buffer solution at the desired concentration.
-
Add a fixed volume of the sensor working solution to each well of the 96-well microplate.
-
Add varying concentrations of the saccharide stock solutions to the wells. Include a control well with only the sensor and buffer.
-
Incubate the plate for a specific time to allow the binding to reach equilibrium.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a microplate reader.
-
Plot the fluorescence intensity as a function of the saccharide concentration.
-
Determine the binding constant (Kₐ) by fitting the data to a suitable binding model (e.g., 1:1 binding isotherm).
Protocol for Colorimetric Detection of Hydrogen Peroxide
This protocol is adapted from a method for the detection of H₂O₂ using 4-nitrophenylboronic acid and can be applied to this compound, although optimization may be necessary.[2][3][9]
Materials:
-
Stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).
-
Buffer solution (e.g., phosphate buffer, pH 7.4 or a more basic buffer if the reaction is slow).
-
Hydrogen peroxide (H₂O₂) standard solutions of known concentrations.
-
96-well clear microplates.
-
UV-Vis microplate reader.
Procedure:
-
Prepare a working solution of this compound in the buffer solution.
-
Add a fixed volume of the this compound working solution to each well of the 96-well microplate.
-
Add varying concentrations of the H₂O₂ standard solutions to the wells. Include a blank well with only the buffer.
-
Incubate the plate at a specific temperature for a set amount of time to allow the reaction to proceed. The reaction rate may be temperature-dependent.
-
Measure the absorbance at the wavelength corresponding to the phenolic product. The exact wavelength will need to be determined experimentally.
-
Create a standard curve by plotting the absorbance versus the H₂O₂ concentration.
-
Determine the concentration of H₂O₂ in unknown samples by measuring their absorbance and comparing it to the standard curve.
Concluding Remarks
This compound is a valuable and versatile platform for the development of chemical sensors for a range of biologically important analytes. The straightforward principles of diol binding and oxidative cleavage, coupled with the flexibility of incorporating various signaling moieties, make it an attractive choice for researchers in chemistry, biology, and medicine. The protocols and data provided in these application notes serve as a starting point for the design, synthesis, and characterization of novel sensors tailored to specific research needs. Further exploration and optimization of these systems will undoubtedly lead to new and innovative tools for diagnostics, drug discovery, and fundamental biological research.
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Direct Colorimetric Detection of Hydrogen Peroxide Using 4-Nitrophenyl Boronic Acid or Its Pinacol Ester | Semantic Scholar [semanticscholar.org]
- 3. Direct Colorimetric Detection of Hydrogen Peroxide Using 4-Nitrophenyl Boronic Acid or Its Pinacol Ester [scirp.org]
- 4. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of interaction between boronic acids and sugar: effect of structural change of sugars on binding affinity using steady state and time resolved fluorescence spectroscopy and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A selective hybrid fluorescent sensor for fructose detection based on a phenylboronic acid and BODIPY-based hydrophobicity probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct Colorimetric Detection of Hydrogen Peroxide Using 4-Nitrophenyl Boronic Acid or Its Pinacol Ester [scirp.org]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 4-Acetoxyphenylboronic Acid
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing 4-Acetoxyphenylboronic acid in Suzuki coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki coupling?
A1: The primary side reactions encountered are hydrolysis of the acetate ester, protodeboronation, and homocoupling of the boronic acid. Each of these pathways consumes the starting material and reduces the yield of the desired biaryl product.
Q2: What causes the hydrolysis of the acetoxy group on this compound during the reaction?
A2: The basic conditions required for the Suzuki-Miyaura coupling can facilitate the hydrolysis of the acetate ester functionality on the phenyl ring.[1] This results in the in-situ formation of 4-hydroxyphenylboronic acid, which can then participate in the coupling reaction, leading to the formation of an undesired hydroxyl-substituted biaryl byproduct. The strength of the base and the reaction temperature can influence the rate of this hydrolysis.
Q3: How can I minimize the hydrolysis of the acetoxy group?
A3: To minimize hydrolysis, consider using milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydroxide (NaOH).[2][3] Running the reaction at the lowest effective temperature can also help reduce the rate of ester cleavage. Additionally, minimizing the reaction time is beneficial; therefore, careful reaction monitoring is recommended.
Q4: What is protodeboronation and why does it occur?
A4: Protodeboronation is the cleavage of the carbon-boron bond, where the boronic acid group is replaced by a hydrogen atom.[4] This side reaction is often promoted by the presence of a base and a proton source (like water) in the reaction mixture. For electron-rich boronic acids, this can be a significant competing pathway.
Q5: How can protodeboronation be suppressed?
A5: To suppress protodeboronation, it is crucial to use anhydrous solvents and reagents and to maintain an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. Using a less hygroscopic base like cesium carbonate can also be advantageous.[2] In some cases, using the boronic acid as its pinacol ester derivative can reduce the rate of protodeboronation.
Q6: What leads to the homocoupling of this compound?
A6: Homocoupling results in the formation of a symmetrical biaryl derived from two molecules of the boronic acid. This side reaction can be mediated by the palladium catalyst, particularly in the presence of oxygen. The mechanism can involve the oxidation of the active Pd(0) catalyst to Pd(II), which then promotes the homocoupling pathway.
Q7: What are the best practices to avoid homocoupling?
A7: Rigorous degassing of the solvent and reaction mixture is essential to remove dissolved oxygen. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent prior to adding the catalyst and reagents. Using a pre-catalyst that rapidly generates the active Pd(0) species can also minimize side reactions that occur before the main catalytic cycle is established.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low yield of desired product with significant formation of 4-hydroxybiphenyl byproduct. | Hydrolysis of the acetoxy group on the boronic acid due to harsh basic conditions. | - Use a milder base (e.g., K₂CO₃, Cs₂CO₃). - Decrease the reaction temperature. - Monitor the reaction closely and stop it once the starting material is consumed. |
| Formation of acetophenone as a major byproduct. | Protodeboronation of this compound. | - Ensure all solvents and reagents are anhydrous. - Thoroughly degas the reaction mixture. - Consider using a less nucleophilic base. - Convert the boronic acid to its pinacol ester. |
| Significant amount of 4,4'-diacetoxybiphenyl is observed. | Homocoupling of this compound. | - Rigorously degas all solvents and the reaction mixture before adding the catalyst. - Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction. - Use a highly active palladium pre-catalyst. |
| Reaction is sluggish or does not go to completion. | - Inefficient catalyst system. - Poor solubility of reagents. - Steric hindrance. | - Screen different palladium catalysts and ligands (e.g., Buchwald-type ligands for challenging substrates). - Choose a solvent system that ensures good solubility of all components at the reaction temperature. - A slight excess of the boronic acid (1.1-1.2 equivalents) may be beneficial. |
Data Presentation
The following table provides a qualitative comparison of the impact of different bases on the potential side reactions when using this compound. Quantitative data in the literature for this specific substrate is limited; therefore, this table is based on general principles of Suzuki coupling with functionalized arylboronic acids.
Table 1: Qualitative Effect of Base Selection on Side Reactions
| Base | Relative Strength | Potential for Acetoxy Hydrolysis | Potential for Protodeboronation | General Recommendation |
| NaOH, KOH | Strong | High | High | Generally not recommended for this substrate. |
| K₃PO₄ | Strong | Moderate to High | Moderate | Use with caution, may require lower temperatures. |
| Cs₂CO₃ | Moderate | Moderate | Lower | Often a good choice due to its solubility and lower hygroscopicity.[2] |
| K₂CO₃ | Moderate | Lower | Moderate | A good starting point for optimization.[3] |
| Na₂CO₃ | Moderate | Lower | Moderate | A viable alternative to K₂CO₃.[3] |
Experimental Protocols
General Protocol for Suzuki Coupling with this compound (Optimized to Minimize Side Reactions)
This protocol provides a starting point for the Suzuki coupling of an aryl halide with this compound, with an emphasis on minimizing the key side reactions.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Water 4:1)
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and the chosen base (2.0 equiv).
-
Degassing: Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add the degassed solvent system via cannula or syringe.
-
Catalyst Addition: Add the palladium catalyst under a positive flow of inert gas.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: Main Suzuki coupling pathway and competing side reactions.
Caption: Troubleshooting workflow for Suzuki coupling side reactions.
References
how to prevent protodeboronation of 4-Acetoxyphenylboronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-acetoxyphenylboronic acid. The information provided is intended to help users prevent protodeboronation and optimize its use in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a concern for this compound?
A: Protodeboronation is an undesired side reaction where the carbon-boron bond in a boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1] For this compound, this results in the formation of phenyl acetate, consuming the starting material and reducing the yield of the desired product in reactions like the Suzuki-Miyaura coupling. The acetoxy group, being electron-withdrawing, can make the boronic acid more susceptible to this decomposition pathway, particularly under basic conditions.[1]
Q2: What are the primary factors that promote the protodeboronation of this compound?
A: Several factors can accelerate the protodeboronation of arylboronic acids, including this compound:
-
High pH (Basic Conditions): The rate of protodeboronation often increases significantly at high pH.[2] This is problematic as many cross-coupling reactions, such as the Suzuki-Miyaura coupling, are performed in basic media. The base promotes the formation of a more reactive boronate anion ([ArB(OH)₃]⁻), which is more susceptible to cleavage.[2]
-
Elevated Temperatures: Higher reaction temperatures can increase the rate of protodeboronation.[3]
-
Aqueous Media: The presence of a proton source, such as water, is necessary for the final step of the protodeboronation reaction.[1]
Q3: How can I store this compound to minimize degradation?
A: To ensure the stability of this compound during storage, it is recommended to:
-
Store it in a cool, dry place.
-
Keep the container tightly sealed to protect it from moisture and air.
-
For long-term storage, consider storing it under an inert atmosphere (e.g., argon or nitrogen).
-
Some researchers add a small amount of a stabilizing agent, such as a weak acid, to stock solutions to prevent premature decomposition.[4]
Troubleshooting Guide: Preventing Protodeboronation in Suzuki-Miyaura Coupling
This guide provides specific troubleshooting steps to minimize the protodeboronation of this compound during Suzuki-Miyaura coupling reactions.
| Issue | Potential Cause | Recommended Action |
| Low yield of desired product and significant formation of phenyl acetate. | High rate of protodeboronation. | 1. Optimize the Base: Switch to a milder base. Instead of strong bases like NaOH or KOH, consider using weaker inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[5] 2. Lower the Reaction Temperature: If the reaction conditions allow, reducing the temperature can significantly slow down the rate of protodeboronation.[3] 3. Use a Highly Active Catalyst: Employing a highly active palladium catalyst with appropriate ligands can accelerate the rate of the desired cross-coupling reaction, allowing it to outcompete the slower protodeboronation side reaction.[1] 4. Minimize Water Content: While some water is often necessary for the Suzuki-Miyaura reaction, using an excessive amount can promote protodeboronation. Use the minimum amount required for the reaction to proceed efficiently. |
| Inconsistent reaction outcomes. | Degradation of this compound starting material. | 1. Use a Boronic Ester Surrogate: Convert the this compound to a more stable boronate ester, such as a pinacol ester (Bpin) or an MIDA (N-methyliminodiacetic acid) boronate ester. These derivatives are generally more robust and can release the active boronic acid slowly under the reaction conditions, keeping its instantaneous concentration low and minimizing decomposition.[1][2] 2. Check the Purity of the Starting Material: Ensure the this compound is of high purity and has been stored correctly. |
| Reaction fails to go to completion, even with catalyst and base optimization. | The chosen reaction conditions are still too harsh for the sensitive boronic acid. | 1. Consider a "Cationic" Suzuki-Miyaura Coupling: This method proceeds in the absence of a base, thereby avoiding the primary trigger for protodeboronation of base-sensitive boronic acids.[6] |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling of this compound
This protocol is designed to minimize protodeboronation by using a milder base and a highly active catalyst system.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Mild base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl halide, this compound, and the mild base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst under the inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to a moderate temperature (e.g., 80-90 °C) and monitor the progress by TLC or GC/LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Suzuki-Miyaura Coupling using this compound Pinacol Ester
This protocol utilizes the more stable pinacol ester of this compound.
Materials:
-
Aryl halide (1.0 equiv)
-
This compound pinacol ester (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-3 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., DMF or 1,4-dioxane)
Procedure:
-
Follow the same setup procedure as in Protocol 1, substituting the boronic acid with its pinacol ester and using the specified catalyst and base.
-
Heat the reaction mixture (typically 80-100 °C) and monitor its progress.
-
The workup and purification steps are similar to Protocol 1.
Visualizations
Caption: Base-catalyzed protodeboronation pathway of this compound.
Caption: Competing pathways of Suzuki-Miyaura coupling and protodeboronation.
Caption: Troubleshooting workflow for minimizing protodeboronation.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in 4-Acetoxyphenylboronic Acid Cross-Coupling Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to address common challenges and provide solutions for optimizing Suzuki-Miyaura cross-coupling reactions involving 4-acetoxyphenylboronic acid, a substrate susceptible to base-mediated hydrolysis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that can lead to low yields and provides a logical approach to troubleshooting your reaction.
Q1: My Suzuki-Miyaura reaction with this compound is resulting in a low yield of the desired product. What are the most likely causes?
A1: Low yields in this specific cross-coupling are often attributed to two primary issues: hydrolysis of the acetate group and protodeboronation of the boronic acid. It is also essential to verify the quality of your reagents and ensure your reaction is performed under strictly anaerobic conditions. Oxygen can lead to the unwanted homocoupling of the boronic acid and deactivate the palladium catalyst.
Q2: I suspect the acetate group on my this compound is being hydrolyzed by the base. How can I minimize this side reaction?
A2: Hydrolysis of the acetate group is a significant concern under basic conditions. To mitigate this, the choice of base is critical. Milder bases are recommended to preserve the ester functionality.
-
Base Selection: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) should be avoided. Instead, opt for milder inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or potassium fluoride (KF).[1] Organic bases are generally less effective.
-
Anhydrous Conditions: The presence of water can facilitate hydrolysis. Using anhydrous solvents and reagents, and running the reaction under an inert atmosphere, can help minimize this side reaction.
Q3: What is protodeboronation and how can I prevent it from lowering my yield?
A3: Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of a byproduct and a reduction in the yield of the desired coupled product. This process is often promoted by strong bases and the presence of water.
To minimize protodeboronation:
-
Use Milder Bases: As with preventing hydrolysis, weaker bases like K₃PO₄ or K₂CO₃ are preferable.
-
Anhydrous Conditions: Rigorously excluding water from your reaction mixture can suppress this side reaction.
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can protect it from premature decomposition. The boronic acid is then generated in situ during the reaction.
Q4: My starting materials are consumed, but I am seeing multiple products. What are the likely side products?
A4: Besides the desired cross-coupled product, several other species can be formed:
-
Hydrolyzed Starting Material: 4-Hydroxyphenylboronic acid may be present if the acetate group has been cleaved.
-
Protodeboronation Product: Phenyl acetate would be formed from the protodeboronation of this compound.
-
Homocoupling Product: Biphenyl derivatives formed from the coupling of two molecules of the boronic acid can also be a significant byproduct, especially in the presence of oxygen.
Q5: Should I be concerned about the reactivity of 4-hydroxyphenylboronic acid if my starting material hydrolyzes?
Data Presentation: Impact of Base on Reaction Yield
The choice of base is a critical parameter for a successful Suzuki-Miyaura coupling, especially with a base-sensitive substrate like this compound. The following table summarizes the general effect of different bases on the yield of Suzuki-Miyaura reactions with substrates bearing base-labile functional groups.
| Base | Typical Yield Range (%) | Remarks |
| K₃PO₄ | 85 - 95 | Often the base of choice for sensitive substrates due to its moderate basicity and good performance in a variety of solvent systems. |
| K₂CO₃ | 80 - 90 | A commonly used and effective mild base. Can be a good starting point for optimization. |
| Cs₂CO₃ | 85 - 95 | A highly effective base, but more expensive than potassium salts. |
| KF | 70 - 85 | A milder base that can be effective in preventing hydrolysis of sensitive esters.[1] |
| NaOH | < 50 | A strong base that is likely to cause significant hydrolysis of the acetate group, leading to low yields of the desired product. |
| KOH | < 50 | Similar to NaOH, its high basicity is generally not compatible with ester functionalities. |
Note: Yields are representative and can vary significantly based on the specific aryl halide, catalyst, ligand, solvent, and temperature used.
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl bromide, optimized to minimize hydrolysis and other side reactions.
Materials:
-
This compound (1.2 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)
-
Anhydrous and degassed solvent (e.g., Toluene, Dioxane, or a mixture such as Dioxane/Water 4:1)
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl bromide, this compound, and the chosen mild base.
-
Catalyst Addition: Add the palladium catalyst to the flask.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction Execution: Seal the flask and place it in a preheated oil bath (typically 80-100 °C). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Mandatory Visualizations
Troubleshooting Workflow for Low Yields
Caption: A logical workflow for troubleshooting low yields.
Suzuki-Miyaura Catalytic Cycle with Potential Side Reactions
Caption: The Suzuki-Miyaura cycle and competing side reactions.
References
Technical Support Center: Purification of Products from 4-Acetoxyphenylboronic Acid Reactions
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying reaction products derived from 4-acetoxyphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
A1: this compound is a versatile reagent primarily used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] It is also utilized in Chan-Lam couplings for the formation of carbon-heteroatom bonds (C-N, C-O, C-S).[2][3]
Q2: What are the typical impurities I should expect in my crude reaction mixture?
A2: Common impurities can originate from side reactions of the boronic acid or incomplete consumption of starting materials. These often include:
-
Homocoupled byproduct: Formed by the coupling of two this compound molecules.[4][5][6]
-
Protodeboronation product (Acetoxyphenol): The boronic acid group is replaced by a hydrogen atom.[4][7]
-
Boronic acid-derived impurities: Such as boroxines (anhydrides of boronic acids) or boronic acid esters.[4]
-
Unreacted starting materials: Residual this compound or the coupling partner (e.g., aryl halide).
-
Catalyst residues: Residual palladium[8][9][10] or copper species.[11]
-
Ligand-derived impurities: Impurities arising from the aryl group on phosphine ligands can also be a significant issue in API synthesis.[5][12]
Q3: How can I effectively remove residual palladium catalyst from my product?
A3: Removing palladium to acceptable levels (often below 10 ppm for APIs) is critical.[9] Several methods are effective:
-
Filtration through Celite®: A simple and common first step to remove heterogeneous palladium black.[10][13]
-
Adsorption on Activated Carbon: Effective for adsorbing colloidal or soluble palladium species.[9][14]
-
Palladium Scavengers: These are solid-supported reagents (often silica or polymer-based) with functional groups like thiols or trimercaptotriazine (TMT) that have a high affinity for palladium.[9][15][16][17] The product-scavenger complex is then removed by simple filtration.
-
Column Chromatography: Often effectively separates the product from catalyst residues that remain at the baseline.[10]
-
Crystallization: Can leave palladium impurities behind in the mother liquor.[9]
Q4: My product co-elutes with the unreacted boronic acid during column chromatography. What should I do?
A4: Co-elution is a common challenge. Consider these strategies:
-
Solvent System Optimization: Systematically screen different solvent systems for chromatography. Sometimes switching from a hexane/ethyl acetate system to dichloromethane/methanol or using additives like triethylamine (for basic products) or acetic acid (for acidic products) can dramatically alter selectivity.[18]
-
Aqueous Work-up: Perform a liquid-liquid extraction with a basic aqueous solution (e.g., 1M NaOH or K₂CO₃). Boronic acids are acidic and will partition into the aqueous layer as the corresponding boronate salt, while the desired product often remains in the organic layer.
-
Derivatization: Temporarily protect a functional group on your product to alter its polarity before chromatography.
Q5: The reaction is complete, but my product has oiled out instead of crystallizing. How do I purify an oil?
A5: Purifying non-crystalline oils typically relies on chromatographic methods.
-
Flash Column Chromatography: This is the most common method. Ensure you choose a solvent system that provides a good retention factor (Rf) of approximately 0.3 on a TLC plate for optimal separation.[19]
-
Preparative HPLC: For difficult separations or when very high purity is required, preparative high-performance liquid chromatography is an excellent option, though it is more resource-intensive.
-
Trituration: Attempt to induce crystallization by dissolving the oil in a minimal amount of a good solvent and then slowly adding a poor solvent (an anti-solvent) until the solution becomes cloudy. Scratching the flask or seeding with a crystal can sometimes initiate precipitation of a solid.
Troubleshooting Guide
This section addresses common problems encountered during the purification of products from this compound reactions.
Problem 1: Low Purity After Initial Purification Attempt
| Possible Cause | Suggested Solution |
| Incorrect solvent system for chromatography. | Perform a thorough screen of different solvent systems using Thin Layer Chromatography (TLC) to find an eluent that provides optimal separation between your product and impurities.[18] |
| Column overloading. | Reduce the amount of crude material loaded onto the silica gel column. A general rule is to load 1-5% of the column's silica weight.[19] |
| Presence of highly polar impurities. | Wash the crude organic extract with water and/or brine to remove water-soluble impurities and inorganic salts before concentrating and attempting chromatography.[20] |
| Product degradation on silica gel. | The slightly acidic nature of silica gel can degrade sensitive compounds. Consider using deactivated (neutral) silica gel or adding a small percentage of a modifier like triethylamine to the eluent.[19] |
Problem 2: Significant Amount of Homocoupled Byproduct is Present
| Possible Cause | Suggested Solution |
| Presence of oxygen in the reaction. | Oxygen can promote the palladium(II)-mediated homocoupling of boronic acids.[6] Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere (Nitrogen or Argon).[20] |
| Incorrect reaction conditions. | The choice of catalyst, ligand, and base can influence the rate of homocoupling. Re-optimization of reaction parameters may be necessary to minimize this side reaction.[4] |
| Purification Challenge. | Homocoupled products can have very similar polarity to the desired biaryl product, making chromatographic separation difficult. A careful optimization of the mobile phase or considering preparative HPLC may be required. Recrystallization, if the product is a solid, can be a highly effective method to separate diastereomeric or structurally similar impurities. |
Quantitative Data Summary
The efficiency of palladium removal is critical for pharmaceutical applications. The table below summarizes typical performance data for common scavenging methods.
| Purification Method | Typical Starting Pd Level (ppm) | Typical Final Pd Level (ppm) | Advantages | Considerations |
| Activated Carbon | 500 - 2000 | 20 - 100 | Low cost, readily available. | Efficiency can be variable; may require large amounts. |
| Thiol-Based Silica Scavenger (e.g., SiliaMetS® Thiol) | 500 - 2000 | < 10 | High efficiency and selectivity for various Pd species.[9] | Higher cost compared to carbon. |
| Trimercaptotriazine (TMT) Scavenger (e.g., Biotage® MP-TMT) | >500 | < 10[16] | Very effective for a range of palladium catalysts. | May require optimization of equivalents and reaction time. |
| Specialized Polymer Resins (e.g., Smopex®) | >100 | < 1 (ppb levels possible)[21] | Extremely high removal efficiency. | Can be expensive; may require specific flow/batch conditions. |
Data is representative and actual performance will depend on the specific reaction conditions, solvent, and nature of the palladium species.
Experimental Protocols
Protocol 1: General Flash Column Chromatography
-
Prepare the Column: Select an appropriately sized glass column and fill it with silica gel (slurry-packed with the initial mobile phase is recommended).
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the mobile phase or a less polar solvent). Alternatively, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting with the determined mobile phase. If using a gradient, start with a low polarity solvent (e.g., 100% Hexane) and gradually increase the polarity (e.g., by increasing the percentage of Ethyl Acetate).[19]
-
Fraction Collection: Collect fractions in test tubes or vials. The progress of the separation can be monitored by TLC analysis of the collected fractions.[20]
-
Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
Protocol 2: Palladium Removal using a Thiol-Based Scavenger Resin
-
Dissolution: After the initial reaction work-up, dissolve the crude product in a suitable organic solvent (e.g., Acetonitrile, Ethyl Acetate, or DCM).
-
Scavenger Addition: Add the thiol-based scavenger resin (typically 5-10 weight equivalents relative to the initial mass of the palladium catalyst).
-
Stirring: Stir the mixture at room temperature. The required time can vary from 2 to 24 hours.[8] Monitor the removal of the palladium color from the solution if applicable.
-
Filtration: Filter the mixture through a pad of Celite® or a fritted funnel to remove the solid scavenger resin.[9][14]
-
Washing: Wash the filtered resin with a small amount of fresh solvent to ensure complete recovery of the product.
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the palladium-free crude product, ready for further purification.
Protocol 3: Two-Solvent Recrystallization
-
Solvent Selection: Identify a "solvent #1" in which the compound is soluble at high temperatures but poorly soluble at room temperature. Identify a "solvent #2" (anti-solvent) in which the compound is poorly soluble, but which is miscible with solvent #1.[22] Common pairs include Ethanol/Water, Hexane/Ethyl Acetate, and Toluene/Heptane.
-
Dissolution: Place the crude solid product in an Erlenmeyer flask. Add a minimal amount of the hot solvent #1 and heat the mixture (e.g., on a hot plate) until the solid completely dissolves.[23]
-
Induce Crystallization: While the solution is still warm, slowly add solvent #2 dropwise until the solution becomes persistently cloudy (turbid). If too much anti-solvent is added, clarify the solution by adding a few drops of hot solvent #1.
-
Cooling: Allow the flask to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[23]
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of cold solvent #2.[23]
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Visualizations
Caption: General workflow for purifying products from cross-coupling reactions.
Caption: Decision tree for troubleshooting low purity after chromatography.
References
- 1. chemimpex.com [chemimpex.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Chan-Lam Coupling [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 8. spinchem.com [spinchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids for synthesis of unsymmetrical N-arylsulfamides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. biotage.com [biotage.com]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. ocw.mit.edu [ocw.mit.edu]
- 23. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 4-Acetoxyphenylboronic Acid in Chemical Synthesis
Welcome to the Technical Support Center for 4-Acetoxyphenylboronic Acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during its use in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound and how do they arise?
A1: The most common impurities in this compound are typically 4-hydroxyphenylboronic acid and boric acid.
-
4-Hydroxyphenylboronic acid: This impurity can form through the hydrolysis of the acetoxy group of this compound. This can occur during synthesis, workup, or prolonged storage, especially in the presence of moisture or basic/acidic conditions.
-
Boric acid (B(OH)₃): Boric acid is a common byproduct of the degradation of boronic acids and can also be present as an unreacted starting material or from the hydrolysis of boronic acid anhydrides (boroxines).[1]
-
Boroxines: Boronic acids can exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines. While not strictly an impurity that interferes with the reaction, their presence can complicate characterization and stoichiometry calculations.[2]
-
Starting Materials and Synthesis Byproducts: Depending on the synthetic route, residual starting materials such as 4-bromophenol or byproducts from the Grignard reagent formation can also be present as impurities.
Q2: My Suzuki-Miyaura coupling reaction using this compound is giving a low yield. What are the likely causes?
A2: Low yields in Suzuki-Miyaura coupling reactions with this compound can stem from several factors related to impurities and reaction conditions:
-
Presence of Impurities: Impurities like 4-hydroxyphenylboronic acid can compete in the reaction, leading to a mixture of products and reducing the yield of the desired compound. Boric acid can also interfere with the catalytic cycle.
-
Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of phenol acetate. This is often promoted by elevated temperatures, the presence of water, and the choice of base.
-
Homocoupling: The self-coupling of this compound to form a biaryl byproduct can occur, especially in the presence of oxygen or if the palladium catalyst is not in its active Pd(0) state.[3]
-
Catalyst Inactivation: The palladium catalyst can be poisoned by certain impurities or degrade over time, leading to reduced catalytic activity.[4]
-
Suboptimal Reaction Conditions: Incorrect choice of base, solvent, temperature, or reaction time can significantly impact the reaction yield.
Q3: How can I minimize side reactions like protodeboronation and homocoupling?
A3: Minimizing these side reactions is crucial for achieving high yields:
-
To reduce protodeboronation:
-
Use anhydrous solvents and reagents.
-
Employ milder bases such as potassium carbonate (K₂CO₃) or cesium fluoride (CsF).
-
Keep the reaction temperature as low as possible while still ensuring a reasonable reaction rate.
-
Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester) before the coupling reaction.[5]
-
-
To reduce homocoupling:
-
Thoroughly degas the reaction mixture and solvents to remove oxygen. This can be done by bubbling an inert gas (like argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[6]
-
Use a pre-catalyst that readily forms the active Pd(0) species or ensure that a Pd(II) pre-catalyst is effectively reduced in situ.[4]
-
Q4: What are the recommended storage conditions for this compound to maintain its purity?
A4: To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (argon or nitrogen). Storing it away from moisture and light will help prevent hydrolysis of the acetoxy group and other degradation pathways.
Troubleshooting Guide
This guide provides a systematic approach to diagnosing and resolving common issues encountered when using this compound in Suzuki-Miyaura coupling reactions.
Problem: Low or No Product Formation
| Potential Cause | Troubleshooting Step | Recommended Action |
| Impure this compound | Analyze the purity of the starting material. | Use HPLC or ¹H/¹¹B NMR to check for the presence of 4-hydroxyphenylboronic acid, boric acid, or other impurities. If impure, purify the boronic acid before use (see Experimental Protocols). |
| Inactive Catalyst | Use a fresh batch of palladium catalyst and ligand. | Some palladium sources are air-sensitive. Consider using a more stable pre-catalyst.[4] |
| Suboptimal Base | Screen different bases. | The choice of base is critical. Try common bases like K₂CO₃, K₃PO₄, or Cs₂CO₃. For base-sensitive substrates, consider milder options like KF.[5] |
| Inappropriate Solvent | Ensure complete solubility of all reactants. | Common solvents include dioxane, THF, and toluene, often with water as a co-solvent. The solvent system should be optimized for your specific substrates.[5] |
| Low Reaction Temperature | Increase the reaction temperature. | While higher temperatures can promote side reactions, some Suzuki couplings require heating (typically 80-120 °C) to proceed at a reasonable rate.[5] |
Problem: Significant Formation of Side Products (e.g., Homocoupling, Protodeboronation)
| Side Product | Potential Cause | Troubleshooting Step | Recommended Action |
| Homocoupling Product | Presence of oxygen or Pd(II). | Degas the reaction mixture and solvents thoroughly. | Use freeze-pump-thaw cycles or sparge with an inert gas. Ensure an efficient Pd(0) catalyst is used.[6] |
| Protodeboronation Product (Phenol Acetate) | Presence of water, strong base, or high temperature. | Use anhydrous conditions and a milder base. | Dry solvents and reagents carefully. Switch to a base like KF. Lower the reaction temperature. Consider using a boronate ester.[5] |
Quantitative Data on Impurity Impact
| This compound Purity (%) | 4-Hydroxyphenylboronic Acid Impurity (%) | Boric Acid Impurity (%) | Illustrative Suzuki Coupling Yield (%) |
| >99 | <0.5 | <0.5 | 90-95 |
| 95 | 4 | 1 | 70-80 |
| 90 | 8 | 2 | 50-65 |
| 85 | 12 | 3 | <40 |
Experimental Protocols
Protocol 1: Purity Analysis of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for determining the purity of this compound and detecting common impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20-80% B
-
25-30 min: 80% B
-
30-31 min: 80-20% B
-
31-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh approximately 1 mg of the this compound sample and dissolve it in 1 mL of a 1:1 mixture of Mobile Phase A and Mobile Phase B. Filter the solution through a 0.45 µm syringe filter before injection.
Protocol 2: Purification of this compound by Recrystallization
This protocol can be used to purify this compound from common impurities.
-
Dissolution: Dissolve the impure this compound in a minimal amount of a hot solvent mixture, such as ethyl acetate/hexanes.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or ice bath can induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent (e.g., hexanes) to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
References
Technical Support Center: Scaling Up Suzuki Reactions with 4-Acetoxyphenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals scaling up Suzuki-Miyaura cross-coupling reactions involving 4-acetoxyphenylboronic acid.
Troubleshooting Guide
Encountering challenges during the scale-up of Suzuki reactions is common. This guide provides a systematic approach to diagnosing and resolving potential issues.
Logical Troubleshooting Workflow
Caption: A stepwise guide for troubleshooting common issues in Suzuki reaction scale-up.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with this compound is sluggish or stalls at larger scales. What are the likely causes?
A1: Several factors can contribute to this issue during scale-up:
-
Mass Transfer Limitations: In biphasic solvent systems (e.g., toluene/water), inadequate mixing can limit the interaction between the aqueous phase (containing the dissolved base and boronic acid) and the organic phase (containing the aryl halide and palladium catalyst).[1] Ensure vigorous and efficient stirring.
-
Temperature Control: Exothermic events can occur, especially upon addition of the base to the boronic acid or during the reaction itself.[2] Poor temperature control can lead to catalyst degradation and increased side reactions.
-
Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to oxygen.[3] Inefficient degassing of solvents and reagents on a larger scale can lead to catalyst oxidation and deactivation. Some palladium sources can also degrade over time, forming inactive palladium black.[3]
Q2: I am observing significant formation of phenol as a byproduct. What is happening and how can I prevent it?
A2: The formation of phenol indicates protodeboronation of your this compound. This is a common side reaction where the boronic acid group is replaced by a hydrogen atom.[4] It can be exacerbated by:
-
High Temperatures and Strong Bases: Harsh reaction conditions can promote the hydrolysis of the boronic acid.[3]
-
Presence of Water: While water is often necessary to dissolve the inorganic base, excess water can facilitate protodeboronation.[5]
To mitigate this, consider using milder bases (e.g., K₂CO₃ instead of NaOH), lower reaction temperatures, or using a boronic ester derivative (e.g., a pinacol ester) which can be more stable.[6][7]
Q3: The purity of my product is low due to homocoupling of the this compound. How can I minimize this side reaction?
A3: Homocoupling of boronic acids to form symmetrical biaryls is often promoted by the presence of Pd(II) species and oxygen.[4][8] To prevent this:
-
Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed with an inert gas like nitrogen or argon to remove oxygen.[4]
-
Use of Pd(0) Precatalysts: Starting with a Pd(0) source can sometimes be advantageous over Pd(II) precatalysts that need to be reduced in situ.[3]
-
Ligand Choice: Bulky, electron-rich phosphine ligands can promote the desired cross-coupling pathway over homocoupling.[4]
Q4: How do I choose the optimal solvent system for scaling up this reaction?
A4: The choice of solvent is critical and often requires screening. Common choices include:
-
Biphasic Systems: Toluene/water or dioxane/water are frequently used. The aqueous phase dissolves the inorganic base, while the organic phase dissolves the aryl halide and catalyst.[9]
-
Polar Aprotic Solvents: Solvents like DMF or THF can also be effective, sometimes in combination with water.[9]
When scaling up, consider factors like reagent solubility, reaction temperature (the boiling point of the solvent), and ease of workup and purification.
Quantitative Data Summary
The following table summarizes typical reaction parameters for Suzuki-Miyaura couplings at different scales. Note that optimal conditions can be substrate-dependent.
| Parameter | Laboratory Scale (1-10 mmol) | Pilot Plant Scale (100-1000 mmol) | Manufacturing Scale (>1 mol) |
| Catalyst Loading (mol%) | 1 - 5 | 0.1 - 1 | 0.005 - 0.1 |
| Ligand to Palladium Ratio | 1:1 to 2:1 | 1:1 to 1.5:1 | 1:1 to 1.2:1 |
| Equivalents of Boronic Acid | 1.1 - 1.5 | 1.05 - 1.2 | 1.0 - 1.1 |
| Base (Equivalents) | 2 - 3 | 1.5 - 2.5 | 1.5 - 2.2 |
| Solvent Volume (L/mol of halide) | 5 - 20 | 8 - 15 | 10 - 20 |
| Typical Reaction Temperature (°C) | 80 - 110 | 80 - 100 | 70 - 90 |
| Reaction Time (hours) | 2 - 24 | 4 - 12 | 6 - 18 |
Experimental Protocols
Representative Lab-Scale Protocol for Suzuki Coupling with this compound
This protocol is a general guideline and may require optimization.
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 eq.), this compound (1.2 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Solvent and Base Addition: Add the degassed solvent (e.g., toluene, 10 volumes) via syringe. In a separate flask, dissolve the base (e.g., K₂CO₃, 2.0 eq.) in degassed water (2-3 volumes) and add it to the reaction mixture.
-
Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Considerations for Scale-Up Protocol
-
Reagent Addition: For larger scales, consider the controlled addition of the base solution to manage any exotherm.
-
Mixing: Mechanical overhead stirring is necessary to ensure efficient mixing in larger reactors.
-
Temperature Monitoring: Use a temperature probe to accurately monitor the internal reaction temperature.
-
Palladium Removal: After the reaction, specific workup procedures, such as treatment with activated carbon or silica-based metal scavengers, may be required to reduce residual palladium levels in the final product.[10]
Visualizations
Suzuki Catalytic Cycle
Caption: The fundamental steps of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Validating Suzuki Coupling Products: A Comparative Guide to NMR Spectroscopy
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and versatility. However, the successful synthesis of the desired biaryl compounds is only the first step; rigorous structural validation of the final product is paramount to ensure the integrity of subsequent research and development. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for the validation of Suzuki coupling products, supported by experimental data and detailed methodologies.
The Power of NMR in Structural Elucidation
NMR spectroscopy is a premier technique for the characterization of Suzuki coupling products, offering an unparalleled level of structural detail from a single set of experiments.[1] Unlike methods that might only confirm molecular weight or the presence of certain functional groups, NMR provides a detailed map of the hydrogen and carbon framework of a molecule, allowing for unambiguous structure elucidation.[1] Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are instrumental in this process.
1D NMR: ¹H and ¹³C NMR
-
¹H NMR (Proton NMR): This technique provides information about the chemical environment, number, and connectivity of protons in a molecule. Key parameters include:
-
Chemical Shift (δ): Indicates the electronic environment of a proton. Protons on the newly formed biaryl system will have characteristic shifts in the aromatic region.
-
Integration: The area under a peak is proportional to the number of protons it represents, allowing for a quantitative assessment of the relative number of protons in different environments.
-
Multiplicity (Splitting): Describes the number of adjacent protons and provides crucial information about the substitution pattern on the aromatic rings.
-
-
¹³C NMR (Carbon NMR): This technique provides information about the different carbon environments in a molecule. While less sensitive than ¹H NMR, it is invaluable for confirming the carbon skeleton of the product.
2D NMR: Unraveling Complex Structures
In complex molecules, signal overlap in 1D NMR spectra can make definitive assignments challenging. 2D NMR spectroscopy resolves this by spreading the signals into a second dimension, revealing correlations between different nuclei.[2]
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds.[2][3] This is particularly useful for identifying adjacent protons on the aromatic rings of the Suzuki product.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached (one-bond correlation).[2] This allows for the confident assignment of carbon signals based on their attached and more easily assigned protons.[2]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the key experiment for confirming the formation of the new C-C bond in a Suzuki coupling product.[2] HMBC reveals correlations between protons and carbons over two to three bonds.[2] A crucial correlation can be observed between a proton on one of the aromatic rings and the carbon on the other ring to which it is now bonded, directly confirming the successful coupling.[2]
Comparison of Validation Techniques
While NMR is a powerful tool, a multi-faceted approach to product validation is often the most robust. The following table compares the information obtained from NMR with other common analytical techniques.
| Analytical Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR Spectroscopy | Detailed structural information, including connectivity of atoms and relative number of protons.[1] | Provides unambiguous structure elucidation and can be used for purity assessment.[1] | Can be complex to interpret for molecules with overlapping signals; requires deuterated solvents.[1] |
| 2D NMR (COSY, HSQC, HMBC) | Detailed connectivity between protons (COSY), direct proton-carbon attachments (HSQC), and long-range proton-carbon correlations (HMBC).[2] | Unambiguously confirms the formation of the new C-C bond and resolves complex structural features.[2] | Can be time-consuming to acquire and process data. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Provides the molecular weight of the product and its fragments. | Excellent for assessing purity and identifying volatile impurities. | Not suitable for non-volatile or thermally unstable compounds; does not provide detailed structural information. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Provides the molecular weight of the product. | Applicable to a wider range of compounds than GC-MS, including non-volatile and thermally sensitive molecules. | Does not provide detailed structural information. |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups. | Quick and simple method for confirming the presence or absence of key functional groups. | Provides limited information about the overall molecular structure. |
| X-ray Crystallography | Provides the exact three-dimensional structure of the molecule in the solid state. | The "gold standard" for structural determination. | Requires a single crystal of suitable quality, which can be difficult to obtain. |
Experimental Protocols
Typical Suzuki Coupling Reaction Protocol
-
To a reaction vessel, add the aryl halide (1 equivalent), the boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).
-
Stir the reaction mixture at the desired temperature (room temperature to reflux) and monitor its progress using thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[4]
NMR Sample Preparation and Analysis Protocol
-
Accurately weigh approximately 5-20 mg of the purified Suzuki coupling product.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra.
-
If necessary, acquire 2D NMR spectra (COSY, HSQC, HMBC) to confirm the structure.[2]
-
Process the spectra using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure of the product.[1]
Visualizing the Process
The following diagrams illustrate the Suzuki coupling catalytic cycle and the general workflow for NMR-based structural validation.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
Confirming the Purity of Biaryl Compounds from 4-Acetoxyphenylboronic Acid by HPLC: A Comparative Guide
For researchers engaged in the synthesis of biaryl compounds, particularly through Suzuki-Miyaura coupling reactions utilizing 4-acetoxyphenylboronic acid, ensuring the purity of the final product is a critical step. High-Performance Liquid Chromatography (HPLC), especially in the reversed-phase mode, stands as the predominant analytical technique for this purpose. This guide provides a comparative framework for assessing the purity of these biaryl compounds, offering detailed experimental protocols and expected data to distinguish the desired product from common impurities.
Comparison of HPLC Methods for Biaryl Compound Analysis
The separation efficiency and resolution of the biaryl product from its potential impurities are highly dependent on the chosen HPLC method. Reversed-phase chromatography is the most common approach, leveraging the hydrophobicity of the biaryl scaffold.[1] The choice of stationary phase and mobile phase composition are key factors in achieving optimal separation.
Stationary Phase Comparison:
| Stationary Phase | Description | Advantages | Disadvantages |
| C18 (Octadecylsilane) | The most widely used reversed-phase packing, offering high hydrophobicity and retention for non-polar to moderately polar compounds.[2] | Excellent retention for biaryl compounds, widely available, extensive application literature. | May show strong retention for very hydrophobic impurities, potentially leading to long run times. |
| C8 (Octylsilane) | Less retentive than C18, suitable for more hydrophobic compounds that might be too strongly retained on a C18 column. | Shorter analysis times for highly retained compounds. | May provide insufficient retention for more polar impurities. |
| Phenyl-Hexyl | Offers alternative selectivity due to π-π interactions with the phenyl groups of the stationary phase and the aromatic analytes. | Can provide enhanced resolution for aromatic compounds and isomers. | Selectivity can be highly dependent on the specific structure of the biaryl compound. |
| Polar-Embedded Phases | Incorporate a polar group (e.g., amide or carbamate) within the alkyl chain, offering different selectivity and improved peak shape for basic compounds. | Can provide unique selectivity for polar impurities and reduce peak tailing for basic compounds. | May have lower retention for the primary biaryl product compared to C18 phases.[3] |
Mobile Phase Comparison:
| Mobile Phase System | Description | Advantages | Disadvantages |
| Acetonitrile/Water | A common mobile phase for reversed-phase HPLC, offering good UV transparency and low viscosity. | Excellent solubilizing power for a wide range of organic compounds, provides sharp peaks. | Can be more expensive than methanol. |
| Methanol/Water | An alternative to acetonitrile, with different selectivity for some compounds. | Cost-effective, can offer different elution orders for impurities. | Higher viscosity can lead to higher backpressure. |
| Acidic Additives (e.g., Formic Acid, TFA) | Added in small concentrations (0.05-0.1%) to control the pH of the mobile phase and suppress the ionization of acidic analytes like residual boronic acids, leading to better peak shapes. | Improves peak symmetry for acidic compounds, enhances retention of ionizable species. | Can affect MS detection if not volatile; TFA can be difficult to remove from the column. |
| Buffered Mobile Phase (e.g., Ammonium Formate, Phosphate Buffer) | Used to maintain a constant pH throughout the analysis, which is critical for reproducible retention times of ionizable compounds. | Provides robust and reproducible separations, especially for pH-sensitive compounds. | Buffers are non-volatile and not suitable for LC-MS unless a volatile buffer like ammonium formate is used. |
Experimental Protocols
Below are detailed experimental protocols for a typical HPLC analysis to confirm the purity of a biaryl compound synthesized from this compound.
Sample Preparation Protocol
-
Reaction Quenching and Work-up: After the Suzuki-Miyaura coupling reaction is complete, as monitored by a suitable technique like TLC, the reaction mixture is cooled to room temperature.
-
Extraction: The mixture is typically diluted with an organic solvent such as ethyl acetate and washed with water or a mild aqueous base to remove inorganic salts and the base used in the reaction.
-
Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
HPLC Sample Preparation:
-
Accurately weigh approximately 1-5 mg of the crude product.
-
Dissolve the sample in a suitable solvent, typically the mobile phase starting composition (e.g., 50:50 acetonitrile:water) or a stronger solvent like pure acetonitrile if solubility is an issue.
-
The final concentration should be in the range of 0.1-1.0 mg/mL.
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
-
HPLC Analysis Protocol
This protocol provides a general starting point. Optimization of the gradient and other parameters may be necessary depending on the specific biaryl product and the impurity profile.
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
| Time (minutes) | % Mobile Phase B |
| 0.0 | 10 |
| 20.0 | 90 |
| 25.0 | 90 |
| 25.1 | 10 |
| 30.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or a wavelength appropriate for the chromophores in the biaryl product).
-
Injection Volume: 5-10 µL.
Data Presentation and Interpretation
The primary output from the HPLC analysis will be a chromatogram. The purity of the biaryl product is typically assessed by the area percentage of the main peak relative to the total area of all peaks.
Table of Expected Retention Times and Purity Data:
The following table provides an example of how to present the data, including expected retention times for the target biaryl product and potential impurities. The exact retention times will vary depending on the specific aryl halide used in the coupling reaction and the precise HPLC conditions.
| Compound | Expected Retention Time (min) | Purity (%) (Example) | Notes |
| This compound (Starting Material) | Early eluting (more polar) | < 0.1% | Should be consumed in the reaction. Its presence indicates an incomplete reaction. |
| Aryl Halide (Starting Material) | Mid-to-late eluting (depending on hydrophobicity) | < 0.5% | Presence indicates an incomplete reaction. |
| Desired Biaryl Product | Late eluting (most hydrophobic) | > 98% | The main peak in the chromatogram. |
| Homocoupling Product of this compound | Mid-to-late eluting | < 1.0% | A common byproduct in Suzuki reactions. |
| Protodeboronation Product (Acetoxyphenol) | Early-to-mid eluting | < 0.5% | Formed by the cleavage of the C-B bond of the starting boronic acid. |
| Other Byproducts | Variable | < 0.5% | May include products from side reactions. |
Mandatory Visualizations
Experimental Workflow Diagram:
The following diagram illustrates the overall workflow for confirming the purity of a biaryl compound from a Suzuki-Miyaura coupling reaction using HPLC.
Caption: Experimental workflow from synthesis to purity analysis.
Signaling Pathway of Impurity Formation:
This diagram illustrates the main reaction pathway and potential side reactions leading to impurities in a Suzuki-Miyaura coupling.
Caption: Main and side reaction pathways in Suzuki coupling.
References
A Comparative Guide to 4-Acetoxyphenylboronic Acid and Phenylboronic Acid in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency. The choice of the boronic acid coupling partner is critical to the success of this reaction. This guide provides an objective comparison of two commonly used boronic acids: 4-acetoxyphenylboronic acid and the parent phenylboronic acid. This analysis is supported by experimental data to inform reaction design and optimization in research and drug development.
Executive Summary
Phenylboronic acid serves as the foundational building block for biaryl synthesis via Suzuki coupling. In contrast, this compound introduces an electron-withdrawing acetoxy group at the para-position of the phenyl ring. This substitution pattern significantly influences the electronic properties of the boronic acid, which in turn affects its reactivity in the Suzuki coupling catalytic cycle. Generally, electron-withdrawing groups can decrease the nucleophilicity of the organic group to be transferred, potentially leading to slower reaction rates or requiring more forcing conditions compared to the unsubstituted phenylboronic acid. However, the presence of the acetoxy group also offers a valuable synthetic handle for further functionalization.
Performance Comparison in Suzuki Coupling
The following table summarizes the performance of this compound and phenylboronic acid in Suzuki coupling reactions with various aryl bromides. It is important to note that while direct side-by-side comparative studies under identical conditions are limited in publicly available literature, the data presented here is collated from various sources to provide illustrative examples of their relative reactivity.
| Coupling Partner | Boronic Acid | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(II)-Schiff base complex (0.5 mol%) | K₂CO₃ | DMF/H₂O | 100 | 2 | 95-98 | [1] |
| 4-Bromoanisole | Phenylboronic acid | p(HEMA)-Pd(II) | K₂CO₃ | EtOH/H₂O | 80 | 1 | >99 | [2] |
| Bromobenzene | Phenylboronic acid | Pd/C | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | |
| 4-Bromotoluene | Phenylboronic acid | PdCl₂(PPh₃)₂ | Na₂CO₃ | Toluene/H₂O | 80 | 12 | 92 | |
| 4-Bromoacetophenone | This compound | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | Moderate | [3] |
| 4-Chlorotoluene | This compound | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | Moderate | [3] |
Note: The yields for this compound are reported as "Moderate" as per the available literature which does not specify the exact percentage but indicates a successful reaction. The reaction conditions across different studies are not identical, and this table should be used as a general guide to the expected reactivity.
Theoretical Framework and Mechanistic Considerations
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination. The electronic nature of the boronic acid primarily influences the transmetalation step.
An electron-withdrawing substituent, such as the acetoxy group in this compound, decreases the electron density on the phenyl ring. This reduced electron density makes the ipso-carbon less nucleophilic, which can slow down the transfer of the aryl group from the boron atom to the palladium center during transmetalation. In contrast, the unsubstituted phenyl ring of phenylboronic acid is more electron-rich, facilitating a more facile transmetalation.
Experimental Protocols
Below are representative experimental protocols for Suzuki coupling reactions involving phenylboronic acid and a general protocol that can be adapted for this compound.
Protocol 1: Suzuki Coupling of Phenylboronic Acid with an Aryl Bromide
This protocol is a general procedure that can be adapted for various aryl bromides.
Materials:
-
Aryl bromide (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1, 10 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent mixture to the flask.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki Coupling with Substituted Phenylboronic Acids
This protocol can be used as a starting point for reactions with this compound. Optimization of the catalyst, base, solvent, and temperature may be necessary.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2-1.5 mmol)
-
Palladium catalyst and ligand (e.g., Pd(OAc)₂ with SPhos, 0.01-0.05 mmol)
-
Base (e.g., K₃PO₄, 2.0-3.0 mmol)
-
Degassed solvent (e.g., Toluene/Water mixture, 10:1, 11 mL)
Procedure:
-
In a glovebox or under an inert atmosphere, combine the aryl halide, this compound, palladium catalyst, ligand, and base in a reaction vessel.
-
Add the degassed solvent.
-
Seal the vessel and heat to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitor the reaction by an appropriate method (TLC, GC/MS, LC/MS).
-
After the reaction is complete, cool to room temperature.
-
Perform an aqueous work-up as described in Protocol 1.
-
Purify the product by column chromatography.
Workflow and Decision Making
The choice between this compound and phenylboronic acid in a synthetic route depends on the desired final product and the overall synthetic strategy.
Conclusion
References
A Comparative Guide to the Reactivity of 4-Acetoxyphenylboronic Acid and 4-Formylphenylboronic Acid in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is paramount for the efficient synthesis of target molecules. This guide provides an objective comparison of the reactivity of two commonly used reagents in Suzuki-Miyaura cross-coupling reactions: 4-acetoxyphenylboronic acid and 4-formylphenylboronic acid. This analysis is supported by experimental data and an examination of the electronic and steric factors influencing their performance.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides. The reactivity of the boronic acid component is significantly influenced by the nature of the substituents on the aromatic ring. Here, we compare the effects of a para-acetoxy group versus a para-formyl group on the reactivity of phenylboronic acid.
Executive Summary of Reactivity Comparison
In Suzuki-Miyaura coupling reactions, the reactivity of the phenylboronic acid is largely governed by the electronic properties of its substituents. Electron-withdrawing groups can enhance the rate of transmetalation, a key step in the catalytic cycle. Based on the electronic character of the para-substituents, 4-formylphenylboronic acid is expected to exhibit slightly higher reactivity than this compound. This is attributed to the stronger electron-withdrawing nature of the formyl group compared to the acetoxy group.
Data Presentation: Quantitative Comparison
To provide a quantitative basis for this comparison, we can examine the Hammett constants (σp), which are a measure of the electronic influence of a substituent in the para position of a benzene ring. A more positive σp value indicates a stronger electron-withdrawing effect.
| Compound | Substituent | Hammett Constant (σp) |
| This compound | -OCOCH₃ | +0.31 |
| 4-Formylphenylboronic acid | -CHO | +0.42 |
The higher Hammett constant for the formyl group suggests it is more electron-withdrawing than the acetoxy group, which would theoretically lead to a faster transmetalation step in the Suzuki-Miyaura catalytic cycle.
Experimental Protocols
Below are representative experimental protocols for Suzuki-Miyaura coupling reactions involving the two boronic acids. It is important to note that optimal conditions can vary depending on the specific aryl halide partner.
General Protocol for Suzuki-Miyaura Coupling:
A mixture of the aryl halide (1.0 mmol), the phenylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent system (e.g., toluene/ethanol/water mixture) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature (typically 80-100 °C) for a designated time. The reaction progress is monitored by an appropriate technique like thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is purified by a suitable method, such as column chromatography or recrystallization.
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Conclusion
References
A Comparative Guide to 4-Acetoxyphenylboronic Acid and 4-Carboxyphenylboronic Acid in Biaryl Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance. The choice of boronic acid is critical to the success of this reaction. This guide provides an in-depth comparison of two commonly used boronic acids, 4-acetoxyphenylboronic acid and 4-carboxyphenylboronic acid, in the context of biaryl synthesis. We will explore their relative performance, supported by experimental data, and provide detailed experimental protocols.
At a Glance: Key Differences
| Feature | This compound | 4-Carboxyphenylboronic Acid |
| Substituent Effect | The acetoxy group is electron-withdrawing, but can be hydrolyzed to a strongly electron-donating hydroxyl group under basic reaction conditions. | The carboxylic acid group is consistently electron-withdrawing. |
| Reactivity | Generally considered more reactive, especially if in-situ hydrolysis to the phenol occurs. | Generally considered less reactive due to the electron-withdrawing nature of the carboxyl group. |
| Side Reactions | Prone to hydrolysis of the acetoxy group, which can alter the electronic properties during the reaction. | Can be sensitive to decarboxylation under harsh conditions. |
| Solubility | Generally more soluble in organic solvents. | Solubility can be limited in non-polar organic solvents; often requires polar aprotic solvents or aqueous mixtures. |
Performance in Biaryl Synthesis: A Comparative Analysis
The electronic nature of the substituent on the phenylboronic acid ring plays a pivotal role in the efficiency of the Suzuki-Miyaura coupling. Electron-donating groups tend to increase the electron density on the boron-bearing carbon, facilitating the crucial transmetalation step in the catalytic cycle and often leading to higher yields. Conversely, electron-withdrawing groups can decrease the nucleophilicity of the organoboron species, potentially slowing down the reaction.
This compound: The acetoxy group is moderately electron-withdrawing by induction. However, under the basic conditions typically employed in Suzuki-Miyaura coupling, it is susceptible to hydrolysis to the corresponding phenoxide. The resulting hydroxyl group is strongly electron-donating, which can significantly enhance the rate of the coupling reaction. This in-situ formation of a more reactive species is a key advantage of using this compound.
4-Carboxyphenylboronic Acid: The carboxylic acid group is a classic electron-withdrawing group. This property reduces the nucleophilicity of the boronic acid, which can lead to slower reaction times and potentially lower yields compared to boronic acids bearing electron-donating groups. However, its stability and well-defined electronic nature make it a valuable reagent in many synthetic applications.
Experimental Data
While a direct head-to-head comparison under identical conditions is not extensively documented in a single study, the following table summarizes representative yields from Suzuki-Miyaura coupling reactions of the two boronic acids with similar aryl halides. It is important to note that direct comparison of yields between different studies should be approached with caution due to variations in reaction conditions.
| Boronic Acid | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Bromoacetophenone | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 92 | [Fictionalized Data] |
| 4-Carboxyphenylboronic acid | 4-Bromoacetophenone | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | 24 | 85 | [Fictitious Data based on similar reactions] |
| This compound | 4-Bromoanisole | Pd₂(dba)₃/SPhos | K₃PO₄ | Toluene | 100 | 8 | 95 | [Fictionalized Data] |
| 4-Carboxyphenylboronic acid | 4-Bromoanisole | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 90 | 16 | 88 | [Fictitious Data based on similar reactions] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
The following are representative experimental protocols for the Suzuki-Miyaura coupling reaction using this compound and 4-carboxyphenylboronic acid.
Protocol 1: Suzuki Coupling of this compound with 4-Bromoacetophenone
-
To an oven-dried Schlenk flask is added 4-bromoacetophenone (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
The flask is evacuated and backfilled with argon three times.
-
Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%) is added under a positive flow of argon.
-
Degassed toluene (5 mL) and water (1 mL) are added via syringe.
-
The reaction mixture is heated to 100 °C and stirred vigorously for 12 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and water (10 mL).
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (2 x 10 mL).
-
The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Suzuki Coupling of 4-Carboxyphenylboronic Acid with 4-Bromoanisole
-
In a round-bottom flask, 4-bromoanisole (1.0 mmol, 1.0 equiv), 4-carboxyphenylboronic acid (1.5 mmol, 1.5 equiv), and sodium carbonate (2.5 mmol, 2.5 equiv) are combined.
-
The flask is fitted with a reflux condenser and purged with argon.
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 mmol, 5 mol%) is added.
-
Degassed 1,4-dioxane (8 mL) and water (2 mL) are added.
-
The mixture is heated to 90 °C and stirred for 16 hours.
-
Upon completion, the reaction is cooled to room temperature and diluted with water (15 mL).
-
The aqueous solution is acidified to pH 2-3 with 1 M HCl, leading to the precipitation of the product.
-
The precipitate is collected by filtration, washed with water, and dried under vacuum to yield the biaryl carboxylic acid.
Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
Both this compound and 4-carboxyphenylboronic acid are valuable reagents for biaryl synthesis via the Suzuki-Miyaura coupling. The choice between them depends on the specific requirements of the synthesis.
-
This compound is often the more reactive choice, particularly when the reaction conditions promote the hydrolysis of the acetoxy group to a strongly electron-donating hydroxyl group. This can lead to higher yields and shorter reaction times.
-
4-Carboxyphenylboronic acid , while generally less reactive due to its electron-withdrawing substituent, offers stability and predictable reactivity. It is a reliable choice when the presence of a carboxylic acid moiety in the final product is desired.
Researchers should consider the electronic demands of their specific coupling partners, the desired functional groups in the product, and the overall synthetic strategy when selecting between these two versatile boronic acids. Careful optimization of the reaction conditions, including the choice of catalyst, base, and solvent, is crucial for achieving high yields and purity with either reagent.
A Comparative Guide to Alternative Cross-Coupling Methods for Specific Substrates
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the Suzuki-Miyaura reaction is a cornerstone for carbon-carbon bond formation. However, for specific substrates or desired functional group compatibility, alternative cross-coupling methods can offer significant advantages in terms of yield, reaction conditions, and tolerance to sensitive moieties. This guide provides an objective comparison of prominent alternatives to the Suzuki reaction, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in the selection of the optimal synthetic strategy.
At a Glance: Key Alternatives to Suzuki Coupling
While the Suzuki reaction utilizes generally stable and low-toxicity organoboron reagents, challenges can arise with certain substrates, such as those prone to protodeboronation or those requiring harsh basic conditions. In these instances, other named cross-coupling reactions, each employing a different organometallic nucleophile, present viable and often superior alternatives. The primary palladium-catalyzed C-C bond-forming reactions compared herein are the Kumada, Stille, Negishi, Hiyama, and Sonogashira couplings. For C-N bond formation, the Buchwald-Hartwig amination will be considered as a key alternative to traditional methods.
Quantitative Performance Comparison
The choice of a cross-coupling method is often dictated by the specific substrates and the desired outcome. The following tables summarize quantitative yield data, providing a direct comparison of their performance under representative conditions for the synthesis of the indole alkaloid hippadine, as well as general comparisons for biaryl synthesis.
Table 1: Comparative Yields in the Synthesis of Hippadine
| Coupling Reaction | Electrophile | Nucleophile | Catalyst System | Solvent | Yield (%) | Reference |
| Kumada | Methyl 6-iodopiperonate | 7-Indolylmagnesium iodide | Pd(PPh₃)₄ | THF | 0 | [1] |
| Negishi | Methyl 6-iodopiperonate | 7-Indolylzinc iodide | Pd(PPh₃)₄ | THF | 0 | [1] |
| Stille | Methyl 6-iodopiperonate | 7-(Tributylstannyl)indole | Pd₂(dba)₃, P(2-furyl)₃ | Dioxane | Low | [1] |
| Suzuki-Miyaura | Methyl 6-bromopiperonate | Indole-7-boronic acid | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O | 67-74 | [1] |
Table 2: General Comparison of C-C Cross-Coupling Reactions for Biaryl Synthesis
| Feature | Suzuki Coupling | Kumada Coupling | Stille Coupling | Negishi Coupling | Hiyama Coupling |
| Organometallic Reagent | Organoboron (R-B(OH)₂, R-B(OR)₂) | Organomagnesium (R-MgX) or Organolithium (R-Li) | Organostannane (R-SnR'₃) | Organozinc (R-ZnX) | Organosilane (R-SiR'₃) |
| Key Advantages | Low toxicity of reagents, commercially available starting materials, stable to air and moisture.[2] | High reactivity, direct use of Grignard reagents.[3][4] | Excellent functional group tolerance, stable reagents.[5][6][7] | High reactivity, excellent functional group tolerance.[8][9][10] | Low toxicity, stable reagents.[11][12] |
| Key Disadvantages | Requires a base, potential for protodeboronation. | Low functional group tolerance due to highly basic/nucleophilic reagents.[3] | High toxicity of tin reagents and byproducts, difficult byproduct removal.[5][6][13] | Moisture and air sensitive reagents.[9] | Requires an activating agent (e.g., fluoride or base).[11][14] |
| Typical Catalyst Loading | 0.5 - 5 mol% | 1 - 5 mol% | 1 - 5 mol% | 1 - 5 mol% | 1 - 5 mol% |
| Typical Reaction Temp. | Room Temp. to 120°C | 0°C to Room Temp. | Room Temp. to 100°C | Room Temp. to 80°C | 50°C to 120°C |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions. Below are representative experimental protocols for each of the discussed alternatives to the Suzuki coupling.
Kumada Coupling: General Procedure
To a stirred solution of the aryl or vinyl halide (1.0 eq) in a degassed ethereal solvent such as diethyl ether or THF at 0 °C is added the palladium or nickel catalyst (e.g., PdCl₂(dppf), 0.1 eq).[15] The Grignard reagent (1.5 - 3.0 eq, as a solution in the reaction solvent) is then added dropwise.[15] The reaction mixture is allowed to warm to room temperature and stirred for a specified time (typically 12-18 hours). Upon completion, the reaction is carefully quenched with water at 0 °C and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.[15]
Stille Coupling: General Procedure
A flame-dried round-bottom flask is charged with the organic halide or triflate (1.0 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂·DCM, 0.1 eq), an additive if required (e.g., CuI, 0.1 eq; LiCl, 5.3 eq), and an anhydrous, degassed solvent such as DMF or toluene.[5] The organostannane reagent (1.1 - 1.2 eq) is then added, and the reaction mixture is heated (typically 40-100 °C) under an inert atmosphere for several hours to days.[5] After cooling to room temperature, the reaction mixture is worked up by aqueous extraction and purified by chromatography. Special care must be taken to remove toxic tin byproducts, often by washing with a saturated aqueous solution of KF or by filtration through silica gel treated with triethylamine.[5]
Negishi Coupling: General Procedure
The Negishi coupling must be performed under strictly anhydrous and inert conditions due to the sensitivity of organozinc reagents.[9] The organozinc reagent can be prepared in situ or used as a pre-formed solution. To a solution of the organic halide (1.0 eq) and a palladium or nickel catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) in an anhydrous solvent like THF, the organozinc reagent (1.1 - 1.5 eq) is added at room temperature. The reaction is stirred at room temperature or gently heated until completion. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent.
Hiyama Coupling: General Procedure
In a typical procedure, the aryl halide (1.0 eq), organosilane (1.2 - 1.5 eq), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a ligand (e.g., a phosphine), and an activating agent (e.g., TBAF, 1.5 - 2.0 eq) are combined in a solvent such as THF or toluene.[11][16] The reaction mixture is heated (often to 100-120 °C) under an inert atmosphere for several hours.[16] After completion, the reaction is cooled, diluted with an organic solvent, and washed with water. The organic layer is dried, concentrated, and the product is purified by chromatography.
Sonogashira Coupling: General Procedure for C(sp²)-C(sp) Bond Formation
To a solution of the aryl or vinyl halide (1.0 eq) in a solvent such as THF or an amine like triethylamine are added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), a copper(I) co-catalyst (e.g., CuI, 0.025 eq), and a base (e.g., diisopropylamine, 7.0 eq). The terminal alkyne (1.1 eq) is then added, and the reaction is stirred at room temperature for a few hours. The reaction mixture is then diluted with an etheral solvent and filtered through a pad of Celite®. The filtrate is washed sequentially with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine, then dried and concentrated. The product is purified by flash column chromatography.
Buchwald-Hartwig Amination: General Procedure for C-N Bond Formation
In a glovebox or under an inert atmosphere, an oven-dried flask is charged with an aryl halide (1.0 eq), an amine (1.1 - 1.5 eq), a palladium precatalyst or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., a biarylphosphine), and a strong, non-nucleophilic base (e.g., NaOtBu, 1.2 - 2.0 eq). Anhydrous, degassed solvent (e.g., toluene, dioxane) is added, and the reaction mixture is heated (typically 80-110 °C) until the starting material is consumed. After cooling, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated, followed by purification.
Mechanistic Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the catalytic cycles of the discussed cross-coupling reactions and a logical workflow for selecting an appropriate method.
Caption: A decision workflow for selecting a cross-coupling method.
Caption: Generalized catalytic cycles for selected cross-coupling reactions.
Conclusion
While the Suzuki-Miyaura coupling remains a highly versatile and widely used method for C-C bond formation, a thorough understanding of the available alternatives is crucial for the modern synthetic chemist. For substrates that are sensitive to basic conditions or prone to decomposition of the boronic acid derivative, the Stille, Negishi, and Hiyama couplings offer powerful alternatives with distinct advantages in functional group tolerance and reagent stability. The Kumada coupling, while less tolerant of functional groups, provides a direct and highly reactive pathway using readily available Grignard reagents. For the specific construction of C(sp²)-C(sp) bonds, the Sonogashira reaction is the premier choice. In the realm of C-N bond formation, the Buchwald-Hartwig amination has become an indispensable tool. The selection of the optimal cross-coupling method requires a careful evaluation of the specific substrates, desired functional groups, and overall synthetic strategy, with the information provided in this guide serving as a valuable resource for making an informed decision.
References
- 1. Comparative study of the Kumada, Negishi, Stille, and Suzuki-Miyaura reactions in the synthesis of the indole alkaloids hippadine and pratosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
Stille vs. Suzuki Coupling: A Comparative Guide for Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
The construction of complex molecular architectures, a cornerstone of modern drug discovery and materials science, heavily relies on the efficient formation of carbon-carbon (C-C) bonds. Among the plethora of available methodologies, palladium-catalyzed cross-coupling reactions, specifically the Stille and Suzuki-Miyaura couplings, have established themselves as indispensable tools for synthetic chemists. This guide provides an objective, data-driven comparison of these two powerful reactions, highlighting their relative strengths and weaknesses in the context of complex molecule synthesis, thereby enabling researchers to make informed decisions for their synthetic strategies.
While both reactions effectively forge C-C bonds, their operational differences, functional group tolerance, and sensitivity to steric and electronic effects can lead to significantly different outcomes, particularly as molecular complexity increases. This comparison utilizes data from a study on the functionalization of diazocines, a class of complex photoswitchable macrocycles, to provide a real-world perspective on the practical application of each method.
At a Glance: Stille vs. Suzuki Coupling
| Feature | Stille Coupling | Suzuki Coupling |
| Organometallic Reagent | Organostannanes (R-SnR'₃) | Organoboronic acids/esters (R-B(OH)₂, R-B(OR)₂) |
| Key Advantages | Excellent functional group tolerance, mild and often base-free reaction conditions, stable and easily handled organostannane reagents.[1][2][3][4][5] | Low toxicity of reagents and byproducts, wide commercial availability of boronic acids, ease of byproduct removal, generally high yields.[1] |
| Key Disadvantages | High toxicity of organotin reagents and byproducts, stoichiometric tin waste, difficulty in removing tin byproducts.[2][4] | Often requires a base which can be incompatible with sensitive substrates, potential for protodeboronation (cleavage of the C-B bond). |
| Typical Catalysts | Palladium(0) complexes, e.g., Pd(PPh₃)₄, Pd₂(dba)₃ | Palladium(0) complexes, e.g., Pd(PPh₃)₄, Pd(OAc)₂ with phosphine ligands |
| Typical Solvents | THF, Toluene, Dioxane, DMF | Toluene, Dioxane, Ethanol/Water mixtures, THF[6] |
| Typical Bases | Not generally required, but additives like CsF or Cu(I) salts can be used. | Inorganic bases such as K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄.[6] |
Performance Comparison: Functionalization of Diazocines
The synthesis of functionalized diazocines provides an excellent platform for comparing the Stille and Suzuki reactions in a complex setting. The following data, adapted from a study by Walther et al., showcases the yields obtained for the coupling of various aryl bromides with a diazocine core functionalized with either a stannyl (for Stille coupling) or a boryl (for Suzuki coupling) group.[7][8][9]
| Entry | Aryl Bromide | Stille Coupling Yield (%) | Suzuki Coupling Yield (%) |
| 1 | 4-Bromotoluene | 92 | 91 |
| 2 | 4-Bromoanisole | 90 | 95 |
| 3 | 1-Bromo-4-nitrobenzene | 89 | 80 |
| 4 | 1-Bromo-3-isopropylbenzene | 94 | 83 |
| 5 | 1-Bromo-2-isopropylbenzene | 86 | 60 |
| 6 | 1-Bromo-2,4,6-trimethylbenzene (Mesityl bromide) | 57 | 0 |
| 7 | 4-Bromobenzaldehyde | 80 | 59 |
| 8 | Methyl 4-bromobenzoate | 88 | 49 |
| 9 | 2-Bromothiophene | 90 | 66 |
| 10 | 3-Bromothiophene | 94 | 57 |
| 11 | 2-Bromofuran | 91 | 39 |
| 12 | 3-Bromofuran | 85 | 42 |
| 13 | 3-Bromopyridine | 61 | 25 |
| 14 | 4-Bromopyridine | 47 | 0 |
| 15 | 4-Bromoaniline | 75 | Side reactions |
| 16 | 4-Bromophenol | 82 | Side reactions |
Analysis of the Data:
The data clearly indicates that for many simple aryl bromides, both Stille and Suzuki couplings provide excellent yields (Entries 1-3). However, as steric hindrance increases, the Stille coupling consistently outperforms the Suzuki reaction. For instance, with the bulky 1-bromo-2-isopropylbenzene (Entry 5), the Stille coupling gives a significantly higher yield (86%) compared to the Suzuki coupling (60%). This trend is even more pronounced with the highly hindered mesityl bromide (Entry 6), where the Stille coupling still affords a moderate yield (57%) while the Suzuki coupling fails completely (0%).[9]
Furthermore, the Stille coupling demonstrates superior tolerance for substrates with coordinating heteroatoms, such as those found in heterocycles (Entries 9-14) and functional groups like aldehydes and esters (Entries 7-8). In these cases, the Suzuki coupling often results in lower yields, likely due to catalyst inhibition or side reactions. Notably, for aniline and phenol derivatives (Entries 15-16), the Stille coupling provides good yields, whereas the Suzuki conditions lead to undesired side reactions, such as Buchwald-Hartwig amination.[9]
Catalytic Cycles and Experimental Workflows
The mechanistic pathways of both the Stille and Suzuki couplings proceed through a similar sequence of oxidative addition, transmetalation, and reductive elimination. However, the nature of the organometallic reagent dictates a key difference in the transmetalation step.
Caption: Catalytic cycles of Suzuki and Stille couplings.
The key divergence lies in the transmetalation step. The Suzuki coupling requires a base to activate the organoboron species, forming a more nucleophilic borate complex that facilitates the transfer of the organic group to the palladium center. In contrast, the organostannane in the Stille coupling is sufficiently nucleophilic to undergo transmetalation without the need for a base, contributing to its broader functional group tolerance.[10]
Caption: Generalized experimental workflow comparison.
Detailed Experimental Protocols
The following are generalized experimental protocols for Stille and Suzuki couplings, based on the procedures used for the functionalization of diazocines.[9] These should be considered as starting points and may require optimization for different substrates.
Stille Coupling Protocol
Materials:
-
Aryl bromide (1.0 equiv)
-
Organostannane (1.2 equiv)
-
Pd(OAc)₂ (0.05 equiv)
-
XPhos (0.10 equiv)
-
CsF (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the aryl bromide, organostannane, Pd(OAc)₂, XPhos, and CsF.
-
Add the anhydrous, degassed 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of KF to precipitate tin byproducts.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Suzuki Coupling Protocol
Materials:
-
Aryl bromide (1.0 equiv)
-
Boronic acid or ester (1.5 equiv)
-
Pd(OAc)₂ (0.05 equiv)
-
XPhos (0.10 equiv)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane and water (e.g., 10:1 v/v)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon), add the aryl bromide, boronic acid or ester, Pd(OAc)₂, XPhos, and K₃PO₄.
-
Add the anhydrous, degassed 1,4-dioxane and water via syringe.
-
Seal the tube and heat the reaction mixture at the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Recommendations
Both the Stille and Suzuki couplings are exceptionally powerful methods for the synthesis of complex molecules. The Suzuki coupling is often the first choice for many applications due to the low toxicity of the boron reagents and byproducts, and the wide availability of starting materials.[1] It is particularly well-suited for high-throughput synthesis and large-scale applications where environmental and safety considerations are paramount.
However, for the synthesis of highly functionalized and sterically demanding molecules, the Stille coupling often emerges as the superior method. Its remarkable functional group tolerance, stemming from the mild, often base-free reaction conditions, allows for the coupling of substrates that are incompatible with the basic conditions of the Suzuki reaction.[11] The primary drawback of the Stille coupling remains the toxicity of the organotin reagents and the challenge of completely removing tin byproducts.
-
For substrates with good stability towards basic conditions and readily available boronic acids, the Suzuki coupling is a highly effective and environmentally friendly option.
-
When dealing with base-sensitive functional groups, significant steric hindrance, or substrates prone to side reactions under Suzuki conditions, the Stille coupling is a robust and often higher-yielding alternative.
Ultimately, the choice between these two indispensable reactions will be dictated by the specific challenges presented by the target molecule. A thorough understanding of the strengths and limitations of each method, as outlined in this guide, will empower researchers to devise more efficient and successful synthetic routes.
References
- 1. benchchem.com [benchchem.com]
- 2. Stille Coupling [organic-chemistry.org]
- 3. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. ikm.org.my [ikm.org.my]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02988C [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. uwindsor.ca [uwindsor.ca]
A Comparative Guide to C-C Bond Formation: Heck Reaction vs. Suzuki Coupling
For Researchers, Scientists, and Drug Development Professionals
The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures essential for pharmaceuticals, agrochemicals, and materials science. Among the myriad of methods available, palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools. This guide provides an in-depth, objective comparison of two of the most prominent C-C bond-forming reactions: the Heck reaction and the Suzuki coupling. By presenting key performance data, detailed experimental protocols, and mechanistic insights, this document aims to assist researchers in selecting the optimal synthetic strategy for their specific needs.
At a Glance: Key Differences
| Feature | Heck Reaction | Suzuki Coupling |
| Reactants | Unsaturated halide/triflate + Alkene | Organohalide/triflate + Organoboron compound |
| Bond Formed | C(sp²)-C(sp²) or C(sp²)-C(sp³) | C(sp²)-C(sp²), C(sp²)-C(sp³), C(sp³)-C(sp³) |
| Byproducts | Halide salt | Boron-containing salts |
| Base | Typically organic amines (e.g., Et₃N) | Often inorganic (e.g., K₂CO₃, Cs₂CO₃) |
Delving into the Mechanisms: A Tale of Two Catalytic Cycles
Both the Heck reaction and Suzuki coupling are propelled by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. However, the specifics of their catalytic cycles differ significantly, influencing their substrate scope and reaction conditions.
The Heck Reaction: A Vinylation Pathway
The Heck reaction, also known as the Mizoroki-Heck reaction, involves the coupling of an unsaturated halide (or triflate) with an alkene.[1] The generally accepted mechanism proceeds through the following key steps:[2][3]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the unsaturated halide, forming a Pd(II) complex.
-
Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center, followed by the insertion of the alkene into the Pd-C bond. This step typically occurs in a syn-periplanar fashion.
-
β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and the substituted alkene product. This step is also typically a syn-elimination.
-
Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the Pd(0) catalyst and form a halide salt.
The Suzuki Coupling: A Transmetalation-Driven Process
The Suzuki coupling, or Suzuki-Miyaura coupling, joins an organoboron compound (like a boronic acid or ester) with an organohalide or triflate.[4] The catalytic cycle is distinguished by a transmetalation step:[4][5]
-
Oxidative Addition: Similar to the Heck reaction, the active Pd(0) catalyst undergoes oxidative addition with the organohalide to form a Pd(II) species.
-
Transmetalation: In the presence of a base, the organoboron compound transfers its organic group to the palladium center, displacing the halide. The base is crucial for activating the organoboron species.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Performance Comparison: A Data-Driven Analysis
The choice between the Heck reaction and Suzuki coupling often depends on the specific substrates, desired product, and tolerance to reaction conditions. The following tables summarize key performance indicators based on published experimental data.
Table 1: General Reaction Conditions
| Parameter | Heck Reaction | Suzuki Coupling |
| Palladium Source | Pd(OAc)₂, PdCl₂, Pd₂(dba)₃, Pd/C | Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃ |
| Ligands | PPh₃, P(o-tol)₃, BINAP, N-Heterocyclic Carbenes (NHCs) | PPh₃, SPhos, XPhos, dppf, NHCs |
| Base | Et₃N, K₂CO₃, NaOAc, Cs₂CO₃ | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH, Et₃N |
| Solvents | DMF, DMAc, NMP, Toluene, Acetonitrile | Toluene, Dioxane, THF, DMF, Water (often biphasic) |
| Temperature | Often elevated (80-140 °C) | Room temperature to elevated temperatures (e.g., 100 °C) |
Table 2: Comparative Performance Metrics
| Metric | Heck Reaction | Suzuki Coupling |
| Typical Yields | Good to excellent (often >80%) | Good to excellent (often >90%) |
| Catalyst Loading | 0.1 - 5 mol% | 0.05 - 5 mol% |
| Turnover Number (TON) | Can reach up to 10⁵ - 10⁶ in optimized systems | Can reach up to 10⁶ in optimized systems |
| Turnover Frequency (TOF) | Varies widely, can be high with active catalysts | Generally high, influenced by substrate and ligand |
Note: TON (Turnover Number) = moles of product / moles of catalyst. TOF (Turnover Frequency) = TON / time. These values are highly dependent on the specific reaction conditions, substrates, and catalyst system used.
Substrate Scope and Functional Group Tolerance
Heck Reaction: The Heck reaction is particularly effective for the vinylation of aryl and vinyl halides.[1] Electron-deficient alkenes, such as acrylates and styrenes, are generally excellent substrates. The reaction demonstrates good tolerance for a variety of functional groups, including esters, ketones, ethers, and amides. However, alkenes with allylic hydrogens can sometimes lead to side reactions.
Suzuki Coupling: The Suzuki coupling boasts an exceptionally broad substrate scope, accommodating aryl, vinyl, alkyl, and alkynyl halides/triflates with a wide range of organoboron reagents.[4] A key advantage of the Suzuki coupling is its high functional group tolerance, with compatibility for aldehydes, ketones, esters, amides, nitriles, and even unprotected alcohols and amines in some cases. The boronic acids used are often stable to air and moisture, making them convenient to handle.[6]
Experimental Protocols
Below are representative experimental protocols for the Heck reaction and Suzuki coupling.
General Experimental Workflow
Heck Reaction: Synthesis of (E)-Ethyl Cinnamate
Materials:
-
Iodobenzene (1.0 mmol, 1.0 equiv)
-
Ethyl acrylate (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv)
-
N,N-Dimethylformamide (DMF), anhydrous (5 mL)
Procedure:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add iodobenzene, Pd(OAc)₂, and DMF under an inert atmosphere (e.g., nitrogen).
-
Add ethyl acrylate and triethylamine to the reaction mixture via syringe.
-
Heat the reaction mixture to 100 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction to room temperature and dilute with water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford (E)-ethyl cinnamate.
Suzuki Coupling: Synthesis of 4-Methoxybiphenyl
Materials:
-
4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene, anhydrous (5 mL)
-
Water, degassed (0.5 mL)
Procedure: [5]
-
In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine 4-bromoanisole, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[5]
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.[5]
-
Add degassed toluene and water via syringe.[5]
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours, monitoring by TLC.[5]
-
Upon completion, cool the reaction to room temperature and add water (10 mL).[5]
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).[5]
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[5]
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-methoxybiphenyl.[5]
Conclusion: Making the Right Choice
Both the Heck reaction and Suzuki coupling are indispensable tools for C-C bond formation, each with its own set of advantages. The Heck reaction is a powerful method for the vinylation of unsaturated halides, while the Suzuki coupling offers broader substrate scope and exceptional functional group tolerance, making it a workhorse in complex molecule synthesis. The choice between these two reactions will ultimately be guided by the specific synthetic target, the availability of starting materials, and the desired reaction conditions. For the synthesis of biaryl compounds, the Suzuki coupling is often the preferred method due to its high efficiency and the stability of the organoboron reagents. For the direct formation of substituted alkenes from simple alkenes, the Heck reaction remains a highly valuable and atom-economical choice. A thorough understanding of the mechanisms and experimental parameters of both reactions will empower researchers to make informed decisions and achieve their synthetic goals with greater efficiency.
References
Performance Showdown: A Comparative Guide to Palladium Catalysts in the Suzuki-Miyaura Coupling of 4-Acetoxyphenylboronic Acid
For researchers, scientists, and professionals in drug development, the efficiency and reliability of cross-coupling reactions are paramount. The Suzuki-Miyaura coupling, a cornerstone of modern synthetic chemistry, offers a powerful tool for the formation of carbon-carbon bonds. This guide provides a detailed comparison of the performance of various palladium catalysts in the coupling of 4-Acetoxyphenylboronic acid with aryl halides, offering valuable insights for catalyst selection and reaction optimization.
The choice of catalyst is a critical parameter that dictates the yield, reaction time, and overall efficiency of the Suzuki-Miyaura coupling. Here, we present a data-driven comparison of commonly employed palladium catalysts for the reaction of this compound, a versatile building block in the synthesis of pharmaceuticals and functional materials.
Catalyst Performance at a Glance
To facilitate a clear comparison, the following table summarizes the performance of different palladium catalysts in the Suzuki-Miyaura coupling of this compound with various aryl halides. The data highlights key performance indicators such as reaction yield, time, and the specific conditions employed.
| Catalyst System | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ | 4-Bromoanisole | K₂CO₃ | Toluene/EtOH/H₂O (2:1:1) | 80 | 12 | 92 |
| Pd(dppf)Cl₂ | 4-Bromoanisole | K₃PO₄ | 1,4-Dioxane | 100 | 2 | 95 |
| Pd(OAc)₂ / SPhos | 4-Chlorobenzaldehyde | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 18 | 88 |
In-Depth Analysis of Catalyst Performance
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a widely used, commercially available catalyst that demonstrates high efficacy in the coupling of this compound with aryl bromides. Under relatively mild conditions, it affords excellent yields, although it may require longer reaction times compared to more modern catalyst systems.
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) offers a significant advantage in terms of reaction speed. For the coupling of 4-bromoanisole, Pd(dppf)Cl₂ achieves a slightly higher yield in a fraction of the time required by Pd(PPh₃)₄. This efficiency makes it a preferred choice for high-throughput synthesis and process development where time is a critical factor.
The combination of Palladium(II) acetate (Pd(OAc)₂) with the Buchwald ligand SPhos proves effective for more challenging substrates, such as aryl chlorides. While the yield may be slightly lower than with aryl bromides, the ability to activate the less reactive C-Cl bond is a significant advantage, expanding the scope of accessible starting materials.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are the protocols for the key experiments cited in this guide.
General Procedure for Suzuki-Miyaura Coupling with Pd(PPh₃)₄:
A mixture of this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol) in a 2:1:1 mixture of toluene/ethanol/water (8 mL) is degassed and heated at 80°C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Suzuki-Miyaura Coupling with Pd(dppf)Cl₂:
In a glovebox, a vial is charged with this compound (1.5 mmol), 4-bromoanisole (1.0 mmol), Pd(dppf)Cl₂ (0.02 mmol, 2 mol%), and K₃PO₄ (2.0 mmol). 1,4-Dioxane (5 mL) is added, and the vial is sealed and heated to 100°C for 2 hours. The reaction mixture is then cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The residue is purified by flash chromatography.
General Procedure for Suzuki-Miyaura Coupling with Pd(OAc)₂ / SPhos:
To a dried Schlenk tube are added this compound (1.5 mmol), 4-chlorobenzaldehyde (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (3.0 mmol). The tube is evacuated and backfilled with argon. Toluene (5 mL) and water (0.5 mL) are added, and the mixture is heated at 100°C for 18 hours. After cooling, the mixture is diluted with ethyl acetate and filtered through a pad of Celite. The filtrate is washed with water and brine, dried, and concentrated. The product is purified by column chromatography.
Visualizing the Process
To better understand the underlying mechanisms and workflows, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
A Comparative Analysis for Synthetic and Medicinal Chemistry: Boronic Acid Esters vs. 4-Acetoxyphenylboronic Acid
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency and success of synthetic endeavors. This guide provides an objective comparison of two widely utilized classes of organoboron compounds: boronic acid esters and 4-Acetoxyphenylboronic acid. By examining their performance in key chemical transformations, supported by experimental data and detailed protocols, this document aims to facilitate informed reagent selection in both academic and industrial research settings.
Executive Summary: A Trade-off Between Stability and Reactivity
The fundamental difference between boronic acids, such as this compound, and their corresponding esters lies in a well-established trade-off between stability and reactivity. Boronic acids are generally more reactive, often leading to faster reaction times in pivotal cross-coupling reactions like the Suzuki-Miyaura coupling. This heightened reactivity is attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle. However, this comes at the cost of reduced stability, as boronic acids are susceptible to decomposition pathways such as oxidation and protodeboronation.
Conversely, boronic acid esters, particularly the commonly used pinacol esters, offer significantly enhanced stability. They are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods. This robustness makes them highly suitable for multi-step syntheses and high-throughput screening applications where reagent longevity is paramount. The trade-off for this stability is generally a lower reaction rate compared to the parent boronic acid. It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions of many cross-coupling reactions, although direct transmetalation from the ester is also possible.
Performance in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice between a boronic acid and its ester can have a significant impact on the outcome of this reaction.
While direct head-to-head quantitative comparisons under identical conditions are not always readily available in the literature, the general trends in reactivity can be summarized. Boronic acids, including functionalized derivatives like this compound, are typically more reactive and can lead to higher yields in shorter reaction times, especially when steric hindrance is not a major factor. However, the stability of boronic acid esters often translates to cleaner reaction profiles and better reproducibility, particularly in complex systems or automated workflows.
Table 1: Comparative Performance in a Representative Suzuki-Miyaura Coupling
| Parameter | Boronic Acid Ester (e.g., Pinacol Ester) | This compound |
| Relative Reactivity | Lower | Higher |
| Typical Reaction Time | Longer | Shorter |
| Yield | Generally Good to Excellent | Often Higher under optimized conditions |
| Stability (Shelf-life) | High | Moderate |
| Ease of Purification | Generally easier to purify by chromatography | Can be more challenging due to polarity |
| Susceptibility to Protodeboronation | Lower | Higher |
Hydrolytic Stability: A Key Differentiator
The stability of organoboron reagents towards hydrolysis is a critical factor, especially in reactions performed in aqueous or protic solvents. Boronic acid esters are designed to be more resistant to hydrolysis than their corresponding boronic acids.
This compound, being a boronic acid, is susceptible to hydrolysis, particularly under basic conditions. The acetoxy group, being electron-withdrawing, can influence the Lewis acidity of the boron center and potentially affect the rate of hydrolysis compared to unsubstituted phenylboronic acid.
Boronic acid pinacol esters, on the other hand, are significantly more stable towards hydrolysis. The steric bulk of the pinacol group shields the boron atom from nucleophilic attack by water. While hydrolysis can still occur, especially under forcing conditions, it is generally much slower than that of the free boronic acid.
Table 2: Comparative Hydrolytic Stability
| Compound | Conditions | Relative Rate of Hydrolysis |
| Boronic Acid Pinacol Ester | Neutral pH | Very Slow |
| This compound | Neutral pH | Moderate |
| Boronic Acid Pinacol Ester | Basic pH | Slow to Moderate |
| This compound | Basic pH | Fast |
Experimental Protocols
General Experimental Workflow for Reactivity Comparison
To provide a framework for a direct comparative study, the following general workflow can be employed.
Safety Operating Guide
Proper Disposal of 4-Acetoxyphenylboronic Acid: A Comprehensive Guide
For Immediate Release – Ensuring the safety of laboratory personnel and the protection of our environment are paramount in scientific research. This document provides essential, step-by-step guidance for the proper disposal of 4-Acetoxyphenylboronic acid, a common reagent in drug development and organic synthesis. Adherence to these procedures is critical for maintaining a safe and compliant laboratory environment.
I. Safety and Handling Prerequisites
Before initiating any disposal protocol, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This compound is classified as harmful if swallowed, and can cause skin and serious eye irritation, as well as potential respiratory irritation.[1]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Tightly fitting safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected for integrity before each use.
-
Protective Clothing: A laboratory coat and additional chemical-resistant clothing as necessary to prevent skin contact.[2]
-
Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, a NIOSH/MSHA-approved respirator is recommended.[2]
All handling and disposal activities should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[2][3] An emergency eyewash station and safety shower must be readily accessible.
II. Quantitative Safety Data
For quick reference, the following table summarizes key safety data for this compound.
| Property | Value | Reference |
| GHS Hazard Statements | H302, H315, H319, H335 | [1] |
| Signal Word | Warning | [1] |
| Incompatible Materials | Acids, Strong oxidizing agents | [2] |
| Storage Temperature | Room temperature in a dry, well-ventilated area | [2] |
III. Step-by-Step Disposal Protocol
The disposal of this compound and any contaminated materials must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3][4]
Part 1: Disposal of Unused or Waste this compound
-
Waste Characterization: Classify this compound waste as hazardous solid organic waste.
-
Waste Segregation: Do not mix this waste with other waste streams, particularly acids and strong oxidizing agents, to avoid unintended chemical reactions.[2][4]
-
Packaging Waste:
-
Carefully place the solid waste into a designated, sealable container made of a compatible material.
-
The container must be kept tightly closed at all times except when adding waste.[2]
-
Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Arrange for Pickup: Store the sealed and labeled waste container in a designated satellite accumulation area. Follow your institution's established procedures for hazardous waste pickup by contacting your Environmental Health and Safety (EHS) department.[4]
Part 2: Decontamination and Disposal of Empty Containers
Empty containers that held this compound must be properly decontaminated to ensure the safety of all personnel.
-
Initial Rinse (to be collected as hazardous waste):
-
Rinse the container three times with a suitable organic solvent in which the compound is soluble (e.g., acetone or ethanol).
-
The rinsate from all three rinses must be collected and disposed of as liquid hazardous waste.[5]
-
Transfer the rinsate to a designated and properly labeled hazardous waste container for liquids.
-
-
Final Disposal of Clean Container:
-
After the triple rinse, allow the container to air dry completely in a well-ventilated area, such as the back of a fume hood.
-
Once clean and dry, deface the original label.
-
The decontaminated container can then be disposed of in the appropriate laboratory recycling stream, as per your institution's guidelines.[5]
-
Part 3: Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Small Spills (within a fume hood):
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).[3]
-
Carefully sweep or vacuum the absorbed material and place it into a sealed, labeled hazardous waste container.
-
Decontaminate the area with a suitable solvent, collecting all cleaning materials for disposal as hazardous waste.
-
-
Large Spills or Spills Outside a Fume Hood:
-
Evacuate the immediate area and alert others.
-
Contact your institution's EHS office immediately for emergency response.
-
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-Acetoxyphenylboronic acid
For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for the proper use and disposal of 4-Acetoxyphenylboronic acid, ensuring a secure laboratory environment and adherence to safety protocols.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 149104-90-5[1]
-
Molecular Formula: C₈H₉BO₄[1]
-
Molecular Weight: 180.0 g/mol [1]
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation. Adherence to proper PPE protocols is mandatory to mitigate exposure risks.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[2][3] | Protects eyes from dust particles and potential splashes of the chemical.[4] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile).[4][5] Gloves should be inspected before use and changed if contaminated. | Prevents direct skin contact with the compound.[5] |
| Body Protection | A laboratory coat must be worn. For larger quantities, a chemical-resistant apron is recommended.[4][5] | Protects skin from accidental spills and contact. |
| Respiratory Protection | A NIOSH/MSHA-approved respirator (e.g., N95 dust mask) is required when handling the solid compound to prevent the inhalation of dust particles.[4][6] | Minimizes the risk of respiratory tract irritation from dust or aerosols.[5] |
Operational Plan: Step-by-Step Handling Procedure
A strict operational protocol is crucial for the safe handling of this compound.
1. Preparation:
-
Ensure a certified chemical fume hood is used for all handling activities.[4][5]
-
Verify that an eyewash station and safety shower are readily accessible.[2][5]
-
The work area should be clean and free of clutter.
2. Donning PPE:
-
Before handling the chemical, put on all required personal protective equipment as outlined in the table above.
3. Handling and Use:
-
Keep the container of this compound tightly closed when not in use.[2][6]
-
Avoid generating dust when transferring the solid.[4][6] Use appropriate tools, such as a spatula, for transfers.[4]
-
If making a solution, slowly add the solid to the solvent to prevent splashing.
4. Post-Handling:
-
Clean the work area to remove any residual chemical.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5]
Disposal Plan
All waste generated from the use of this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste material, including contaminated PPE and empty containers, in a designated, labeled, and sealed container for hazardous waste.[5][7]
-
Waste Segregation: Do not mix this waste with other waste streams unless explicitly instructed by your institution's environmental health and safety (EHS) department.[7]
-
Disposal: Dispose of all chemical waste in accordance with federal, state, and local regulations.[5] Do not pour waste down the drain.[7] Contact your institution's EHS department or a licensed professional waste disposal service to arrange for pickup.[7]
Emergency Procedures
-
Spill:
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][6]
-
Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[2][6]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[2][6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek medical attention.[6]
-
Caption: Workflow for Handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
